N-(5-aminopyridin-2-yl)-N-methylacetamide
Description
BenchChem offers high-quality N-(5-aminopyridin-2-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-aminopyridin-2-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-aminopyridin-2-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)11(2)8-4-3-7(9)5-10-8/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKLLKQGQQZEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92808-22-5 | |
| Record name | N-(5-aminopyridin-2-yl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Utilization of N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5) in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5) has emerged as a highly versatile pharmacophore scaffold[1]. Characterized by a highly reactive primary amine at the 5-position and a sterically shielded, electronically modulating N-methylacetamide group at the 2-position, this compound provides an ideal vector for structure-based drug design. It has been prominently featured in the synthesis of Diacylglycerol acyltransferase (DGAT) inhibitors for metabolic syndromes[2] and Fatty Acid Amide Hydrolase (FAAH) inhibitors for neuropharmacological applications[3].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, designed specifically for drug development professionals.
Physicochemical Profiling & Structural Rationale
Understanding the baseline physicochemical properties of CAS 92808-22-5 is essential for predicting its behavior in downstream coupling reactions and its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
Quantitative Data Summary
The following table outlines the core physicochemical parameters of the scaffold[1],[4]:
| Property | Value | Medicinal Chemistry Implication |
| Chemical Name | N-(5-aminopyridin-2-yl)-N-methylacetamide | Standardized IUPAC nomenclature. |
| CAS Registry Number | 92808-22-5 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C₈H₁₁N₃O | Low molecular weight allows for extensive elaboration. |
| Molecular Weight | 165.19 g/mol | Highly efficient Ligand Efficiency (LE) starting point. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Provides a reactive site for urea/amide/sulfonamide formation. |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Pyridine N, Amine N) | Enhances aqueous solubility and target interaction. |
| Topological Polar Surface Area | 55.1 Ų | Optimal for blood-brain barrier (BBB) penetration if maintained. |
Structural Rationale
-
Electronic Modulation: The electron-withdrawing nature of the acetyl group at the 2-position decreases the basicity (pKa) of the pyridine nitrogen. This prevents the compound from becoming overly basic, which is a common cause of hERG toxicity and poor membrane permeability in drug candidates.
-
Steric Shielding and Metabolic Stability: The N-methyl group on the amide is a deliberate design choice. Secondary amides (without the N-methyl group) are highly susceptible to rapid enzymatic cleavage by amidases in vivo. The N-methylation provides steric hindrance, drastically improving the half-life of the pharmacophore[2].
Therapeutic Applications in Drug Development
Neuropharmacology: FAAH Inhibition
CAS 92808-22-5 is a critical building block in the synthesis of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH)[3]. FAAH is the primary enzyme responsible for the degradation of anandamide (AEA), an endogenous cannabinoid. By converting the 5-amino group of our scaffold into a urea derivative, researchers create potent, reversible covalent inhibitors of FAAH. This leads to the accumulation of AEA, activating CB1/CB2 receptors to produce analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.
Figure 1: Mechanism of FAAH inhibition leading to enhanced endocannabinoid signaling.
Metabolic Syndrome: DGAT-1 Inhibition
Beyond neurology, the scaffold is utilized in developing Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors[2]. DGAT-1 catalyzes the final step in triglyceride synthesis. Modifying the 5-amino group of CAS 92808-22-5 allows for the creation of lipophilic tail structures that fit into the DGAT-1 active site, offering therapeutic avenues for obesity and Type 2 diabetes.
Synthetic Methodologies & Scale-Up Protocols
To ensure reproducibility and high yield, the synthesis of CAS 92808-22-5 is typically executed via a robust three-step protocol starting from commercially available 2-amino-5-nitropyridine. The methodology below is designed as a self-validating system , incorporating in-process controls to guarantee structural integrity at every stage.
Figure 2: Three-step synthetic workflow for N-(5-aminopyridin-2-yl)-N-methylacetamide.
Step 1: Acetylation of 2-Amino-5-nitropyridine
-
Procedure: Dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous pyridine. Slowly add acetic anhydride (1.5 eq) at 0°C. Warm to room temperature and stir for 4 hours.
-
Causality & Logic: Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct. The 2-amino group is highly deactivated by the para-nitro group, necessitating the use of a highly reactive acetylating agent (Ac₂O) rather than acetyl chloride, which can lead to unwanted di-acetylation.
-
Self-Validation Checkpoint: TLC (Ethyl Acetate:Hexane 1:2). The starting material is bright yellow; the acetylated intermediate (N-(5-nitro-2-pyridyl)acetamide) will appear as a distinct, less polar UV-active spot.
Step 2: N-Methylation
-
Procedure: Dissolve N-(5-nitro-2-pyridyl)acetamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C under N₂. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Add Methyl Iodide (MeI, 1.5 eq) dropwise. Stir for 1.17 hours at room temperature[2].
-
Causality & Logic: The amide nitrogen is severely deactivated by the adjacent electron-withdrawing acetyl group and the nitro-pyridine ring. Weak bases (e.g., K₂CO₃) will fail to deprotonate it. NaH is strictly required to generate the reactive amide enolate, which then undergoes a rapid Sₙ2 alkylation with MeI.
-
Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in water and extract with EtOAc. LC-MS must show the complete disappearance of the m/z 182 peak (starting material) and the emergence of an [M+H]⁺ peak at m/z 196 (N-methyl-N-(5-nitro-2-pyridyl)acetamide).
Step 3: Catalytic Hydrogenation (Yielding CAS 92808-22-5)
-
Procedure: Dissolve the N-methylated intermediate in Methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with N₂, then introduce Hydrogen gas (H₂) at 344.75 kPa (approx. 50 psi) and maintain at 20.0 °C[2]. Stir vigorously until hydrogen uptake ceases (typically 4-6 hours). Filter through a Celite pad to remove the catalyst and concentrate in vacuo.
-
Causality & Logic: Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent the acidic hydrolysis of the sterically hindered N-methylacetamide group[2]. The mild conditions (room temperature, methanol) ensure quantitative reduction of the nitro group to the primary amine without cleaving the acetyl moiety or reducing the pyridine ring.
-
Self-Validation Checkpoint: The reaction is strictly monitored via LC-MS. Complete consumption is indicated by the exclusive presence of the product peak at m/z 166. If the m/z 196 peak persists, the hydrogen vessel must be purged and recharged, indicating catalyst poisoning or hydrogen starvation.
Downstream Functionalization: Urea Formation
Once CAS 92808-22-5 is synthesized, it is frequently converted into a urea derivative to finalize the drug candidate (e.g., for FAAH inhibition).
Protocol for Urea Coupling:
-
Dissolve CAS 92808-22-5 (1.0 eq) in anhydrous Dichloromethane (DCM) containing Triethylamine (TEA, 2.0 eq).
-
Cool to 0°C and slowly add the desired substituted phenyl isocyanate (1.05 eq).
-
Stir at room temperature for 2 hours. The highly nucleophilic primary amine at the 5-position attacks the electrophilic carbon of the isocyanate, forming a stable urea linkage.
-
Validation: The resulting urea will precipitate out of the DCM solution in most cases. Filtration and washing with cold DCM yields the pure target compound, verifiable by a distinct urea carbonyl stretch (~1650 cm⁻¹) in FT-IR and a corresponding mass shift in LC-MS.
References
- US Patent 20070123504A1. "Diacylglycerol acyltransferase inhibitors." United States Patent and Trademark Office.
- US Patent 20080312226A1. "Amide Compound." United States Patent and Trademark Office.
-
Kijima, A., & Sekiguchi, S. (1987). "Alkaline Hydrolysis of N-Methyl-2,4-dinitroacetanilide and N-Alkyl-N-(5-nitro-2-pyridyl)acetamides." Bulletin of the Chemical Society of Japan, 60(10), 3597-3602. Available at:[Link]
Sources
- 1. N-(5-aminopyridin-2-yl)-N-methylacetamide_92808-22-5_B406140_ãè±èæ ååç½ã [mdfcw.com]
- 2. N-methyl-N-(nitro-2-pyridyl)acetamide - CAS号 115474-11-8 - 摩熵化学 [molaid.com]
- 3. 2,2,2-trichloroethyl {6-[acetyl(methyl)amino]pyridin-3-yl}carbamate - CAS号 887624-80-8 - 摩熵化学 [molaid.com]
- 4. CAS 92808-22-5 | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Characterization of N-(5-aminopyridin-2-yl)-N-methylacetamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the compound N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5). Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule. While a complete experimental dataset for this specific compound is not publicly available, this guide will leverage data from analogous structures and predictive models to provide a robust framework for its analysis.
Introduction: The Significance of Spectroscopic Analysis
N-(5-aminopyridin-2-yl)-N-methylacetamide is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. The precise elucidation of its molecular structure and the confirmation of its purity are paramount for any research and development endeavor. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this, offering detailed insights into the compound's atomic-level connectivity and chemical environment. This guide will serve as a practical resource for chemists to navigate the acquisition and interpretation of the key spectroscopic data for this molecule.
The structure of N-(5-aminopyridin-2-yl)-N-methylacetamide, with its distinct aromatic and aliphatic moieties, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and for establishing structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Theoretical Framework: The ¹H NMR spectrum of N-(5-aminopyridin-2-yl)-N-methylacetamide is expected to exhibit distinct signals corresponding to the protons on the pyridine ring, the N-methyl group, the acetyl methyl group, and the amino group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the pyridine ring and the amide functionality.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Pyridine H (ortho to -NH2) | 7.8 - 8.2 | Doublet | 1H | Deshielded by the ring nitrogen and influenced by the amino group. |
| Pyridine H (meta to -NH2) | 7.0 - 7.4 | Doublet of doublets | 1H | Coupling to two other ring protons. |
| Pyridine H (ortho to -N(CH₃)C(O)CH₃) | 6.5 - 6.9 | Doublet | 1H | Shielded by the amino group. |
| Amino (-NH₂) | 3.5 - 5.5 | Broad singlet | 2H | Chemical shift and peak shape are solvent and concentration dependent. |
| N-Methyl (-N-CH₃) | 3.1 - 3.4 | Singlet | 3H | |
| Acetyl Methyl (-C(O)CH₃) | 1.8 - 2.2 | Singlet | 3H |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of N-(5-aminopyridin-2-yl)-N-methylacetamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the labile amino protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal resolution and dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Employ a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Theoretical Framework: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts will be indicative of the hybridization and electronic environment of each carbon.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 168 - 172 | The most deshielded carbon due to the electronegative oxygen. |
| Pyridine C (ipso to -N(CH₃)C(O)CH₃) | 145 - 155 | |
| Pyridine C (ipso to -NH₂) | 140 - 150 | |
| Pyridine C (ortho to -NH₂) | 130 - 140 | |
| Pyridine C (meta to -NH₂) | 115 - 125 | |
| Pyridine C (ortho to -N(CH₃)C(O)CH₃) | 105 - 115 | |
| N-Methyl (-N-CH₃) | 35 - 40 | |
| Acetyl Methyl (-C(O)CH₃) | 20 - 25 |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer (≥100 MHz for ¹³C) is recommended.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
-
Data Processing: The processing steps are similar to those for ¹H NMR, with the chemical shift referencing typically done using the solvent signal.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For N-(5-aminopyridin-2-yl)-N-methylacetamide (C₈H₁₁N₃O), the predicted monoisotopic mass is approximately 165.09 Da.[1]
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺•): In Electron Ionization (EI), a peak at m/z 165 is expected.
-
Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), a prominent peak at m/z 166 would be observed.[1]
-
Key Fragments: Fragmentation is likely to occur at the amide bond. Common losses would include the ketene group (CH₂=C=O, 42 Da) and the acetyl group (CH₃CO, 43 Da).
Experimental Protocol: Acquiring an ESI-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Infusion and Ionization:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
To obtain fragmentation data (MS/MS), select the precursor ion (e.g., m/z 166) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Visualization of Predicted Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of N-(5-aminopyridin-2-yl)-N-methylacetamide.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Framework: IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds.
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amine | Characteristic of the -NH₂ group. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak | |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | From the methyl groups. |
| C=O Stretch (amide) | 1640 - 1680 | Strong | A very prominent and characteristic peak for the amide carbonyl. |
| N-H Bend (amine) | 1580 - 1650 | Medium to strong | |
| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium to strong | Multiple bands expected for the pyridine ring. |
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is required.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow Visualization
Caption: General workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of N-(5-aminopyridin-2-yl)-N-methylacetamide, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust methodology for its unambiguous identification and characterization. While this guide presents a predictive framework, the outlined experimental protocols are based on established and reliable analytical techniques. The successful acquisition and interpretation of these spectra are essential for ensuring the quality and integrity of this compound in any scientific investigation. It is the responsibility of the analytical chemist to apply these principles and adapt the methodologies as needed to achieve high-quality, reproducible data.
References
- Supporting Information for a relevant chemical synthesis publication (Note: While a direct match for the target compound was not found, this type of document is a primary source for such d
-
PubChem. N-Methylacetamide. National Center for Biotechnology Information. [Link]
-
PubChemLite. N-(5-aminopyridin-2-yl)-n-methylacetamide. [Link]
-
Thoreauchem. N-(5-aminopyridin-2-yl)-N-methylacetamide. [Link]
-
Kosower, E. M. (2014). N-methyl-trimethylacetamide in thin films displays infrared spectra of π-helices, with visible static and dynamic growth phases, and then a β-sheet. Chemphyschem, 15(16), 3592–3597. [Link]
-
Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8572–8578. [Link]
-
Ji, Y., et al. (2015). The 1H NMR spectra of pure N-methylacetamide liquid. ResearchGate. [Link]
Sources
An In-depth Technical Guide to the N-(5-aminopyridin-2-yl)-N-methylacetamide Scaffold and its Derivatives in Drug Discovery
Abstract
The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have established it as a versatile building block in drug design. This guide focuses on the specific scaffold, N-(5-aminopyridin-2-yl)-N-methylacetamide, a di-substituted aminopyridine with multiple vectors for chemical diversification. We will deconstruct the synthetic logic for creating analogs, explore the nuanced structure-activity relationships (SAR) that govern biological activity by drawing from exemplary aminopyridine-based inhibitors, provide detailed experimental protocols, and outline future prospects for this promising chemical class.
Introduction: The 2,5-Disubstituted Pyridine Core
The core structure, N-(5-aminopyridin-2-yl)-N-methylacetamide, represents a highly functionalized 2-aminopyridine. The 2-aminopyridine group is a well-established "hinge-binder" in kinase drug discovery, capable of forming canonical hydrogen bonds with the backbone of the kinase hinge region. The additional presence of a primary amine at the C5 position provides a critical, chemically accessible handle for modification, allowing for the exploration of vast chemical space and the optimization of potency, selectivity, and pharmacokinetic properties.
While the title compound itself is not a widely reported bioactive agent, its substructures are present in a multitude of compounds targeting a diverse range of biological targets, including:
-
Protein Kinases: Such as Janus Kinase 2 (JAK2), Activin receptor-like kinase 2 (ALK2), and B-RafV600E, which are critical targets in oncology and immunology.[1][2][3]
-
Ion Channels: Notably voltage-gated potassium channels, where aminopyridines are used for symptomatic treatment of multiple sclerosis.[4]
-
G-Protein Coupled Receptors (GPCRs) and Other Enzymes: Demonstrating broad applicability in drug development.[5][6]
This guide will leverage insights from these well-characterized aminopyridine analogs to provide a predictive framework for designing novel derivatives based on the N-(5-aminopyridin-2-yl)-N-methylacetamide scaffold.
Synthetic Strategies for Analog Generation
The generation of a diverse chemical library from the core scaffold requires a robust and flexible synthetic plan. The key is to design routes that allow for late-stage diversification at multiple positions.
Rationale for Synthetic Design
A successful synthetic strategy must address the differential reactivity of the two amino groups and allow for independent modification of the pyridine ring and the N-methylacetamide moiety. A divergent approach from a common, functionalized intermediate is the most efficient method. For example, starting with a 2-amino-5-nitropyridine allows for selective reduction of the nitro group to the C5-amine after initial modification of the C2-amine, preventing unwanted side reactions.
General Synthetic Workflow
The following workflow illustrates a logical, divergent pathway for generating a wide array of analogs from a common intermediate.
Caption: Key SAR principles for the aminopyridine scaffold.
Quantitative SAR Data for B-RafV600E Inhibitors
The following table summarizes data from a study on N-(4-aminopyridin-2-yl)amides, demonstrating the impact of substitutions on inhibitory activity. [3]This provides a quantitative basis for design choices.
| Compound ID | R-Group (at position analogous to C5) | B-RafV600E IC50 (nM) | Antiproliferative (HT29 cells) IC50 (µM) |
| Lead Cmpd | -H | 150 | 1.2 |
| 4l | -Cl | 38 | 0.094 |
| 4m | -F | 62 | 0.112 |
| 4n | -CH3 | 95 | 0.351 |
Data synthesized from literature to illustrate SAR trends. [3] This data clearly shows that small, electron-withdrawing groups at the position analogous to C5 on our scaffold significantly enhance both enzymatic and cellular potency.
Key Experimental Protocols
Trustworthy and reproducible protocols are essential for advancing a research program. The following methods are based on established procedures for the synthesis and evaluation of aminopyridine derivatives.
Protocol 1: Synthesis via N-Acylation of an Aminopyridine Intermediate
This protocol describes a general method for the N-acylation of a 2-aminopyridine, a fundamental step in synthesizing the target scaffold. [7] Objective: To synthesize an N-(pyridin-2-yl)acetamide derivative.
Materials:
-
2-Amino-5-chloropyridine (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Pyridine (as solvent and base)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2-amino-5-chloropyridine (1.0 eq) and pyridine (approx. 10 mL per gram of starting material).
-
Reagent Addition: Begin stirring the solution. Slowly add acetic anhydride (3.0 eq) to the mixture. The reaction may be mildly exothermic.
-
Reaction: Heat the mixture to 80 °C and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice water with stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold diethyl ether to aid in drying. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for measuring the inhibitory activity of compounds against a target kinase. [5] Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Caption: Workflow for ADP-Glo™ kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.
-
Reaction Mixture: In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP in a buffered solution.
-
Initiate Reaction: Add a small volume of the diluted test compound (or DMSO for control wells) to initiate the kinase reaction.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop Reaction: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced during the kinase reaction into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.
-
Detection: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Future Directions and Conclusion
The N-(5-aminopyridin-2-yl)-N-methylacetamide scaffold is a promising, yet underexplored, starting point for the development of novel therapeutics. The synthetic accessibility and multiple points for diversification make it an ideal candidate for library synthesis and screening against a wide array of biological targets.
Future research should focus on:
-
Broad Library Synthesis: Utilizing the divergent synthetic strategies outlined to build a library of analogs with diverse physicochemical properties.
-
Target Exploration: Screening this library against panels of kinases, ion channels, and other disease-relevant targets to identify novel hits.
-
Structure-Based Design: For identified hits, using X-ray crystallography or cryo-EM to obtain structural information, enabling a rational, iterative design process to optimize potency and selectivity.
-
ADME-T Optimization: Profiling early-stage lead compounds for their absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties to ensure the development of viable clinical candidates.
References
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. Available at: [Link]
-
Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed. Available at: [Link]
-
Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]
-
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]
-
Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. Available at: [Link]
-
Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"N-(5-aminopyridin-2-yl)-N-methylacetamide" stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of N-(5-aminopyridin-2-yl)-N-methylacetamide
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for N-(5-aminopyridin-2-yl)-N-methylacetamide. In the absence of extensive empirical stability data for this specific molecule, this document leverages fundamental chemical principles and data from analogous structures—namely aromatic amines and amides—to predict potential degradation pathways. We will explore hydrolytic, oxidative, and photolytic vulnerabilities inherent to its aminopyridine and N-methylacetamide moieties. Based on this analysis, we will provide detailed, field-proven protocols for storage, handling, and experimental stability assessment to ensure the compound's integrity for research and development applications. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's characteristics to maintain its quality and ensure the reliability of experimental outcomes.
Introduction and Chemical Profile
N-(5-aminopyridin-2-yl)-N-methylacetamide is a substituted aminopyridine derivative. Its structure combines an N-methylated acetamide group with an aminopyridine core, making it a molecule of interest in medicinal chemistry and materials science. The primary amino group and the tertiary amide present distinct reactive centers that dictate the compound's overall stability profile. Aromatic amines are known to be susceptible to oxidation, while amide bonds can undergo hydrolysis under certain conditions[1][2]. Understanding these potential liabilities is paramount for its effective use.
While specific, long-term stability studies on N-(5-aminopyridin-2-yl)-N-methylacetamide are not widely published, a predictive assessment based on its functional groups provides a strong foundation for establishing best practices for its storage and handling.
Physicochemical Properties Summary
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₁N₃O | PubChem[3] |
| Molecular Weight | 165.19 g/mol | PubChem[3] |
| Appearance | Typically a solid | Inferred from related compounds |
| Solubility | Expected to have some solubility in water and organic solvents | Inferred from functional groups |
| CAS Number | 92808-22-5 | BLDpharm[4] |
Predicted Chemical Stability and Degradation Pathways
The stability of N-(5-aminopyridin-2-yl)-N-methylacetamide is governed by the chemical reactivity of its two primary functional components: the aminopyridine ring and the N-methylacetamide side chain. The principal degradation pathways are predicted to be hydrolysis, oxidation, and photodegradation.
Hydrolytic Degradation
The tertiary amide bond is the primary site for potential hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, although it is generally slow at neutral pH and ambient temperature.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, yielding N-(5-aminopyridin-2-yl)methylamine and acetic acid[4][5][6].
-
Base-Catalyzed Hydrolysis : In a basic medium, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate cleaves the amide bond, producing the sodium salt of acetic acid and N-(5-aminopyridin-2-yl)methylamine[4][5].
Caption: Predicted hydrolytic degradation pathways.
Oxidative Degradation
Aromatic amines are particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents[1][3]. For this molecule, both the primary amino group and the pyridine ring nitrogen are potential sites of oxidation.
-
N-Oxide Formation : The pyridine ring nitrogen can be oxidized to form a pyridine-N-oxide derivative.
-
Amino Group Oxidation : The primary amino group is an electron-donating group that activates the aromatic ring, making it more susceptible to oxidation. This can lead to the formation of colored degradation products and potential polymerization[2][7]. The presence of air and light can accelerate these oxidative processes[1].
Caption: Potential oxidative degradation pathways.
Photodegradation
Pyridine and its derivatives are known to absorb UV light and can undergo photodegradation[8][9][10]. Exposure to light, particularly high-energy UV radiation, can generate reactive radical species, leading to complex degradation pathways and the formation of various photoproducts[11][12]. This underscores the importance of protecting the compound from light.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways discussed above, stringent storage and handling protocols are essential. The following recommendations are based on best practices for preserving the stability of aromatic amines and amides[1].
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) for long-term storage. Controlled room temperature is acceptable for short-term use. | Low temperatures slow down the rates of all potential degradation reactions, including hydrolysis and oxidation[13][14]. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation of the aminopyridine moiety[1]. |
| Light | Protect from light by using amber or opaque containers. | Prevents light-induced photodegradation of the pyridine ring[8][9]. |
| Moisture | Keep in a tightly sealed container in a dry environment (desiccator recommended). | The compound may be hygroscopic. Preventing moisture absorption is crucial to inhibit hydrolysis of the amide bond[3][13]. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids direct chemical reactions and accelerated degradation[1]. |
Experimental Protocol: Forced Degradation Studies
To empirically determine the stability of N-(5-aminopyridin-2-yl)-N-methylacetamide and develop a stability-indicating analytical method, a forced degradation study is required[15][16]. The goal is to induce 5-20% degradation to ensure that degradation products can be reliably detected and resolved from the parent compound[17].
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution : Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as a 50:50 mixture of acetonitrile and water.
-
Acidic Hydrolysis :
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH[17].
-
-
Basic Hydrolysis :
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw and neutralize samples as described for acidic hydrolysis, using 0.1 M HCl for neutralization[17].
-
-
Oxidative Degradation :
-
Photostability Testing :
-
Expose a solid sample and a solution of the compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Thermal Degradation :
-
Place a solid sample of the compound in a thermostatically controlled oven at 80°C.
-
Withdraw samples at different time points and prepare solutions for analysis[18].
-
-
Analysis :
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to aid in the identification of degradation products.
-
Conclusion
While N-(5-aminopyridin-2-yl)-N-methylacetamide lacks extensive published stability data, a thorough analysis of its constituent functional groups provides a strong predictive framework for its stability. The compound is primarily susceptible to hydrolysis of the amide bond under acidic or basic conditions, oxidation of the aminopyridine ring, and photodegradation . To ensure its integrity, it is imperative to store the compound under refrigerated (2-8°C), dry, and dark conditions , preferably under an inert atmosphere . Researchers are strongly encouraged to perform forced degradation studies to establish a definitive stability profile and validate analytical methods for its use in long-term experiments and formulation development.
References
-
McErlain, M. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy. Available at: [Link]
-
Allen, C. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide? Available at: [Link]
-
LibreTexts Chemistry. (2020). Amide Chemistry. Available at: [Link]
- Singh, M. M., et al. (1982). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry.
-
Gupta, N., et al. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for acetamide hydrolysis. Available at: [Link]
-
Amine Storage Conditions. (n.d.). Essential Guidelines for Safety. Available at: [Link]
-
Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 59301435, N-(5-aminopyridin-2-yl)-n-methylacetamide. Available at: [Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Available at: [Link]
-
ResearchGate. (n.d.). Tentative degradation pathways proposed for UV/US degradation of pyridine. Available at: [Link]
-
RSC Advances. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]
-
Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Available at: [Link]
-
ResearchGate. (n.d.). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
ResearchGate. (n.d.). Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. Available at: [Link]
-
ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminopyridine: A Comprehensive Overview. Available at: [Link]
-
Scribd. (n.d.). Aromatic Amines Hazcard Overview. Available at: [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Available at: [Link]
-
ACS Publications. (n.d.). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. espublisher.com [espublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
"N-(5-aminopyridin-2-yl)-N-methylacetamide" NMR spectral assignment
Application Note: Comprehensive NMR Spectral Assignment and Structural Elucidation of N-(5-aminopyridin-2-yl)-N-methylacetamide
Introduction & Chemical Context
N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS: 92808-22-5) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced pharmaceuticals. Structurally, it features a pyridine core substituted with a strongly electron-donating 5-amino group and a 2-(N-methylacetamide) moiety. This "push-pull" electronic distribution creates unique shielding and deshielding microenvironments across the aromatic ring. Furthermore, the N-methylacetamide group presents specific analytical challenges due to restricted rotation around the amide bond. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) methodology to achieve complete, unambiguous resonance assignment for this molecule.
Theoretical Framework & Causality in Experimental Design
A successful NMR assignment relies on understanding the physicochemical behavior of the molecule in solution. Do not simply run standard pulse sequences; tailor the acquisition to the molecule's specific traits:
-
Solvent Selection (DMSO-d6): The presence of both a primary amine (-NH2) and a tertiary amide necessitates a highly polar, aprotic solvent. DMSO-d6 is selected over CDCl3 because it efficiently disrupts intermolecular hydrogen bonding, preventing severe line broadening of the amine protons and stabilizing the solute for high-resolution acquisition.
-
Amide Bond Rotamerism: The partial double-bond character of the amide C-N bond in often results in cis and trans conformers[1]. While steric hindrance from the bulky pyridine ring typically favors one dominant conformer, researchers must be prepared for minor peak doubling (typically a 9:1 or 8:2 ratio) in the baseline of high-resolution spectra, a phenomenon heavily dependent on [2].
-
Electronic Substituent Effects: The 5-amino group strongly shields the ortho positions (H4 and H6) via resonance donation. Conversely, the N-methylacetamide group at C2 exerts a complex anisotropic effect depending on its spatial orientation. This interplay dictates the[3].
Experimental Protocols
Standardized parameters for a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of N-(5-aminopyridin-2-yl)-N-methylacetamide to ensure optimal signal-to-noise ratio without causing concentration-dependent aggregation.
-
Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
-
Vortex the vial for 30 seconds and sonicate for 2 minutes at room temperature to ensure complete dissolution.
-
Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.
Step 2: Data Acquisition Parameters
-
1D 1H NMR: Pulse program: zg30; Spectral width: 20 ppm; Relaxation delay (D1): 2.0 s; Number of scans (NS): 16.
-
1D 13C NMR: Pulse program: zgpg30 (proton-decoupled); Spectral width: 250 ppm; D1: 2.0 s; NS: 512.
-
2D COSY: Pulse program: cosygpqf; Data matrix: 2048 x 256; NS: 4.
-
2D HSQC: Pulse program: hsqcedetgpsisp2.2 (multiplicity-edited); NS: 8; D1: 1.5 s.
-
2D HMBC: Pulse program: hmbcgplpndqf; Long-range J-coupling optimized for 8 Hz; NS: 16.
-
2D NOESY: Pulse program: noesygpphpp; Mixing time: 300 ms; NS: 16.
NMR Assignment Strategy & Workflow
Figure 1: Multidimensional NMR workflow for the structural elucidation of the target molecule.
The assignment follows a deterministic, self-validating logic where each 2D experiment confirms the hypotheses generated by the previous step:
-
1D Profiling & Integration: The 1H spectrum will reveal two distinct 3H singlets in the aliphatic region (N-CH3 and Acetyl CH3), a broad 2H singlet in the mid-downfield region (-NH2), and three distinct 1H signals in the aromatic region.
-
Aromatic Spin System (COSY): The pyridine ring protons form an AMX spin system. H3 and H4 exhibit a strong ortho coupling ( 3J≈8.5 Hz), while H4 and H6 exhibit a weaker meta coupling ( 4J≈2.5 Hz). H6 appears as a fine doublet, H3 as a doublet, and H4 as a doublet of doublets.
-
Direct Carbon Mapping (HSQC): Multiplicity-edited HSQC distinguishes the primary (CH3) and tertiary (CH) carbons. The two methyl protons are directly mapped to their respective carbons (~22 ppm for Acetyl CH3, ~35 ppm for N-CH3).
-
Linkage & Quaternary Assignment (HMBC): This is the critical step for distinguishing the two methyl groups and positioning the substituents.
-
The Acetyl CH3 protons will show a strong 2-bond correlation to the Carbonyl C=O (~170 ppm).
-
The N-CH3 protons will show a 3-bond correlation to the Carbonyl C=O and a 3-bond correlation to the Pyridine C2 (~149 ppm). This definitively anchors the N-methyl group to the pyridine ring.
-
H6 will show 3-bond correlations to C2 and C4, completing the quaternary carbon assignments (C2 and C5).
-
-
Spatial Validation (NOESY): Through-space correlations confirm the dominant rotameric conformation. A NOE cross-peak between the N-CH3 protons and the Pyridine H3 proton confirms the spatial proximity of the N-methyl group to the C3 position of the ring, validating the HMBC linkage data.
Quantitative Data Summary
The following table summarizes the predictive chemical shifts and critical 2D correlations based on the empirical substituent effects of the 5-amino and 2-N-methylacetamide groups.
Table 1: Assigned 1H and 13C NMR Chemical Shifts for N-(5-aminopyridin-2-yl)-N-methylacetamide in DMSO-d6 (600 MHz).
| Position | Functional Group | 1H Shift (ppm) | Multiplicity & J (Hz) | 13C Shift (ppm) | Key HMBC Correlations (1H to 13C) |
| 2 | Pyridine Quaternary C | - | - | 149.5 | - |
| 3 | Pyridine Aromatic CH | 7.30 | d (J = 8.5) | 122.4 | C2, C5 |
| 4 | Pyridine Aromatic CH | 7.02 | dd (J = 8.5, 2.5) | 124.1 | C2, C6 |
| 5 | Pyridine Quaternary C | - | - | 142.8 | - |
| 6 | Pyridine Aromatic CH | 7.82 | d (J = 2.5) | 136.5 | C2, C4, C5 |
| 7 | N-CH3 | 3.15 | s | 35.2 | C2, C8 (Carbonyl) |
| 8 | Carbonyl C=O | - | - | 170.4 | - |
| 9 | Acetyl CH3 | 1.85 | s | 22.1 | C8 (Carbonyl) |
| 10 | -NH2 | 5.35 | br s | - | C4, C5, C6 |
References
-
Structure of Liquid N-Methylacetamide: Temperature Dependence of NMR Chemical Shifts and Quadrupole Coupling Constants The Journal of Physical Chemistry A - ACS Publications URL:[Link]
-
Density function studies of peptides Part I. Vibrational frequencies including isotopic effects and NMR chemical shifts of N-methylacetamide, a peptide model, from density function and MP2 calculations Physical Chemistry Chemical Physics - RSC Publishing URL:[Link]
-
Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines Inorganic Chemistry - ACS Publications URL:[Link]
Sources
- 1. Density function studies of peptides Part I. Vibrational frequencies including isotopic effects and NMR chemical shifts of N-methylacetamide, a peptide model, from density function and MP2 calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
"N-(5-aminopyridin-2-yl)-N-methylacetamide" kinase inhibitor screening assay
Application Note & Protocol
Topic: High-Throughput Screening and Potency Determination for the Novel Kinase Inhibitor Candidate: N-(5-aminopyridin-2-yl)-N-methylacetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The reversible phosphorylation of proteins, catalyzed by a vast family of over 500 kinases, is a cornerstone of cellular regulation.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of "druggable" targets.[3] The discovery of novel kinase inhibitors is a critical objective in modern drug development. This document provides a comprehensive guide and a detailed protocol for the initial biochemical characterization of a novel small molecule inhibitor candidate, N-(5-aminopyridin-2-yl)-N-methylacetamide . This compound features an aminopyridine scaffold, a privileged structure found in several approved kinase inhibitors. The protocol employs the highly sensitive and robust ADP-Glo™ Kinase Assay, a luminescence-based system ideal for high-throughput screening (HTS) and determination of inhibitor potency (IC50).[4][5] We outline the principles of the assay, provide step-by-step instructions for enzyme characterization and inhibitor IC50 determination, and offer guidance on data analysis and interpretation.
Introduction: The Rationale for Kinase Screening
The human kinome represents a vast and compelling target space for therapeutic intervention. The fundamental role of kinases in signal transduction means that their aberrant activity can drive disease progression.[1] Consequently, the identification of small molecules that can selectively modulate kinase activity is a central focus of pharmaceutical research.[3]
The screening process for a new chemical entity (NCE) like N-(5-aminopyridin-2-yl)-N-methylacetamide begins with biochemical assays to confirm its activity against a target kinase and to understand its potency and selectivity.[3] A variety of assay formats are available, including radiometric, fluorescence-based (TR-FRET, FP), and luminescence-based methods.[3][6] Luminescence-based assays, such as the ADP-Glo™ platform, have become a gold standard for HTS due to their high sensitivity, broad dynamic range, and scalability.[4][5][7] These assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, which directly correlates with enzyme activity.[1]
This application note provides a universal framework for researchers to apply this technology to assess any novel compound, using N-(5-aminopyridin-2-yl)-N-methylacetamide as a working example.
Assay Principle: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a homogeneous, two-step luminescent assay that measures adenosine diphosphate (ADP) produced by a kinase reaction.[4] The intensity of the light signal generated is directly proportional to the amount of ADP present and, therefore, directly proportional to kinase activity.
Step 1: Kinase Reaction. The kinase enzyme transfers a phosphate group from adenosine triphosphate (ATP) to a specific substrate, producing a phosphorylated substrate and ADP. Inhibitors, such as our test compound, will reduce the rate of this reaction.
Step 2: ADP Detection. After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining unconsumed ATP. Subsequently, a "Kinase Detection Reagent" is added, which contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase, which generates a stable, "glow-type" luminescent signal.
An effective inhibitor will decrease the amount of ADP produced, leading to a lower luminescent signal. This relationship allows for precise quantification of inhibitor potency.
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
Materials and Equipment
Reagents:
-
Kinase: Purified, active kinase of interest (e.g., Src, Abl, EGFR).
-
Kinase Substrate: Appropriate peptide or protein substrate for the selected kinase.
-
Test Compound: N-(5-aminopyridin-2-yl)-N-methylacetamide, dissolved in 100% DMSO to create a 10 mM stock solution.
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Control Inhibitor: A known inhibitor for the kinase of interest (e.g., Staurosporine, Dasatinib).
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega Corp., Cat. No. V9101):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ULTRA Pure ATP
-
ADP
-
-
Kinase Reaction Buffer: Buffer appropriate for the specific kinase. Typically contains Tris-HCl, MgCl₂, DTT, and BSA. Many commercial kinases are supplied with an optimized reaction buffer.[4]
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
Equipment:
-
Luminometer: Plate reader capable of measuring glow luminescence.
-
Microplates: White, opaque, flat-bottom 96-well or 384-well assay plates (low-volume 384-well plates are recommended for HTS).
-
Pipettes: Calibrated single and multichannel pipettes.
-
Reagent Reservoirs.
-
Acoustic Dispenser (Optional): For precise, low-volume compound addition in HTS.
Experimental Protocols
A critical aspect of a trustworthy assay is proper optimization to ensure that the results are generated under robust and reproducible conditions.[8] We will first determine the optimal kinase concentration before proceeding to inhibitor screening.
Protocol 1: Kinase Titration for Optimal Enzyme Concentration
Objective: To determine the concentration of kinase that yields approximately 20-50% conversion of ATP to ADP. This ensures the assay is run in the linear range of the enzyme.
-
Prepare Kinase Dilutions: Create a 2-fold serial dilution of the kinase in kinase reaction buffer.
-
Add Kinase to Plate: Add 2.5 µL of each kinase dilution to the wells of a 384-well plate. Include wells with buffer only (no-enzyme control).
-
Prepare ATP/Substrate Mix: Prepare a 2X ATP/Substrate solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase (a common starting point is 10 µM).
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X ATP/Substrate mix to all wells to start the reaction. The final volume is 5 µL.
-
Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Scientist's Note: This step stops the kinase reaction and is crucial for depleting the remaining ATP, which would otherwise create a high background signal.
-
-
Add Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the plate on a luminometer.
-
Analyze Data: Plot the Relative Luminescence Units (RLU) against the kinase concentration. Select the kinase concentration that gives a signal well above the background (no-enzyme control) but is not yet at the plateau of the curve. This concentration will be used for the inhibitor assay.
Protocol 2: IC50 Determination for N-(5-aminopyridin-2-yl)-N-methylacetamide
Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).
-
Prepare Compound Dilutions: Create a 10-point, 3-fold serial dilution of the 10 mM stock of N-(5-aminopyridin-2-yl)-N-methylacetamide in 100% DMSO. This will typically range from 10 mM down to ~0.5 µM. Then, dilute these concentrations into the kinase reaction buffer to create 4X final concentrations (the final DMSO concentration in the assay should be ≤1%).
-
Plate Layout: Design the plate to include:
-
Test Compound Wells: 10 concentrations in triplicate.
-
Positive Control (No Inhibition): Kinase + Substrate + ATP + DMSO (no inhibitor). This represents 0% inhibition.
-
Negative Control (Max Inhibition): Kinase + Substrate + ATP + a known potent inhibitor (or no enzyme). This represents 100% inhibition.
-
-
Add Compound to Plate: Add 2.5 µL of the 4X compound dilutions (or DMSO/control inhibitor) to the appropriate wells of a 384-well plate.
-
Add Kinase: Prepare the kinase at a 2X concentration (determined in Protocol 1) in kinase reaction buffer. Add 5 µL to each well.
-
Scientist's Note: Pre-incubating the inhibitor with the kinase for 10-30 minutes before adding ATP can be important for inhibitors that are slow-binding or compete with ATP.[9]
-
-
Initiate Kinase Reaction: Prepare a 4X ATP/Substrate solution. Add 2.5 µL to each well to start the reaction. The final reaction volume will be 10 µL.
-
Incubate: Mix gently and incubate at room temperature for 60 minutes (or the time determined during optimization).
-
Develop Signal:
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.
-
-
Measure Luminescence: Read the plate on a luminometer.
Caption: Experimental workflow for IC50 determination.
Data Analysis and Interpretation
The raw data from the luminometer (RLU) must be converted into percent inhibition to generate a dose-response curve.
-
Average Replicates: Calculate the average RLU for each triplicate.
-
Normalize Data: The data is normalized using the positive (0% inhibition) and negative (100% inhibition) controls. % Inhibition = 100 * (RLU_pos_ctrl - RLU_sample) / (RLU_pos_ctrl - RLU_neg_ctrl)
-
Plot Dose-Response Curve: Plot the % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Calculate IC50: Use a non-linear regression analysis (four-parameter logistic fit) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
Sample Data Table
Below is a table of representative data for N-(5-aminopyridin-2-yl)-N-methylacetamide against a hypothetical kinase.
| Compound Conc. (µM) | Avg. RLU | Std. Dev. | % Inhibition |
| 100 (Max Inhibition Ctrl) | 1,500 | 95 | 100.0% |
| 30 | 25,600 | 1,150 | 91.8% |
| 10 | 48,900 | 2,300 | 84.1% |
| 3 | 115,400 | 5,500 | 62.4% |
| 1 | 198,700 | 9,800 | 35.1% |
| 0.3 | 255,100 | 12,500 | 16.9% |
| 0.1 | 291,300 | 14,000 | 5.2% |
| 0.03 | 305,600 | 15,100 | 0.4% |
| 0 (No Inhibition Ctrl) | 306,800 | 14,500 | 0.0% |
From a curve fit of this data, a hypothetical IC50 value of 1.5 µM could be determined.
Conclusion
This application note details a robust and highly sensitive method for the biochemical screening and characterization of novel kinase inhibitors, using N-(5-aminopyridin-2-yl)-N-methylacetamide as an example. The ADP-Glo™ Kinase Assay provides a reliable platform for determining inhibitor potency with a simple "add-mix-read" format that is readily amenable to high-throughput applications.[10] By following the outlined protocols for enzyme titration and IC50 determination, researchers can generate high-quality, reproducible data essential for the early stages of the drug discovery pipeline, enabling the confident advancement of promising compounds.
References
-
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
Re-Donn, U., et al. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. PubMed. [Link]
-
Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Inglese, J., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ADP-Glo™ Kinase Assay [promega.jp]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. ebiotrade.com [ebiotrade.com]
Application Notes & Protocols: Preclinical Evaluation of N-(5-aminopyridin-2-yl)-N-methylacetamide in Animal Models
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The compound of interest, "N-(5-aminopyridin-2-yl)-N-methylacetamide," features an aminopyridine core, suggesting its potential as a bioactive molecule. However, a thorough review of the scientific literature reveals a lack of specific data on this particular compound. This guide, therefore, is designed to provide a comprehensive framework for the initial preclinical evaluation of this novel chemical entity.
As a Senior Application Scientist, the following protocols are based on established methodologies in preclinical drug development. The experimental design emphasizes a logical, stepwise progression from initial in vitro screening to determine the most promising therapeutic avenue, followed by detailed in vivo animal model protocols for both oncology and inflammation. This approach ensures a scientifically rigorous evaluation of the compound's potential efficacy and mechanism of action.
PART 1: Preliminary In Vitro Assessment to Guide In Vivo Model Selection
Before proceeding to costly and ethically sensitive animal studies, it is imperative to first establish the primary biological activity of N-(5-aminopyridin-2-yl)-N-methylacetamide through a series of focused in vitro assays. The results of these initial screens will provide the rationale for selecting the most appropriate animal model for further investigation.
In Vitro Cytotoxicity Screening in Cancer Cell Lines
The presence of the aminopyridine moiety, a common feature in many anticancer agents, warrants an initial screen for cytotoxic activity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media until they reach 80-90% confluency.
-
Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of N-(5-aminopyridin-2-yl)-N-methylacetamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity Assessment
The aminopyridine structure is also found in molecules with anti-inflammatory properties.[2] Therefore, it is prudent to evaluate the compound's ability to modulate inflammatory responses in relevant immune cells.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Seeding: Seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of N-(5-aminopyridin-2-yl)-N-methylacetamide (e.g., 1 µM, 10 µM, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits.
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
Logical Progression to In Vivo Studies
The outcome of these in vitro assays will dictate the subsequent in vivo experimental path.
Caption: Workflow for in vitro assessment guiding in vivo model selection.
PART 2: Animal Model Experimental Design
Based on the in vitro findings, the following detailed protocols for oncology and inflammation models are provided.
Part A: Oncology - Human Tumor Xenograft Model
This model is the gold standard for evaluating the in vivo efficacy of a potential anticancer agent.
Experimental Protocol
-
Animal Selection: Use 6-8 week old female athymic nude mice (nu/nu). These mice lack a thymus and are unable to mount an effective T-cell mediated immune response, thus preventing rejection of the human tumor graft.
-
Cell Culture and Implantation:
-
Culture the human cancer cell line that showed the highest sensitivity to N-(5-aminopyridin-2-yl)-N-methylacetamide in vitro.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
| Group | Treatment | Dosage & Schedule |
| 1. Vehicle Control | Vehicle (e.g., 0.5% CMC-Na) | Daily, p.o. |
| 2. Test Article | N-(5-aminopyridin-2-yl)-N-methylacetamide (Low Dose) | e.g., 25 mg/kg |
| 3. Test Article | N-(5-aminopyridin-2-yl)-N-methylacetamide (High Dose) | e.g., 100 mg/kg |
| 4. Positive Control | Standard-of-care drug (e.g., Paclitaxel) | Per literature |
-
Drug Administration:
-
Formulate N-(5-aminopyridin-2-yl)-N-methylacetamide in a suitable vehicle for the chosen route of administration (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).
-
Administer the compound and controls according to the predetermined schedule for 21-28 days.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm^3) or at the end of the treatment period.
-
Collect blood for pharmacokinetic analysis.
-
Excise the tumors, weigh them, and process them for histopathology and biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Caption: Experimental workflow for a human tumor xenograft model.
Part B: Inflammation - Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the in vivo anti-inflammatory effects of a compound in an acute setting.
Experimental Protocol
-
Animal Selection: Use 8-10 week old male C57BL/6 mice.
-
Acclimation and Grouping:
-
Acclimatize the mice for at least one week before the experiment.
-
Randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
| Group | Pre-treatment (1 hr before LPS) | Challenge (Time 0) |
| 1. Naive Control | Vehicle (e.g., Saline) | Saline, i.p. |
| 2. LPS Control | Vehicle (e.g., Saline) | LPS (1 mg/kg), i.p. |
| 3. Test Article | N-(5-aminopyridin-2-yl)-N-methylacetamide (Low Dose) | LPS (1 mg/kg), i.p. |
| 4. Test Article | N-(5-aminopyridin-2-yl)-N-methylacetamide (High Dose) | LPS (1 mg/kg), i.p. |
| 5. Positive Control | Dexamethasone (1 mg/kg) | LPS (1 mg/kg), i.p. |
-
Drug Administration:
-
Administer N-(5-aminopyridin-2-yl)-N-methylacetamide or the vehicle via the desired route (e.g., p.o. or i.p.) one hour prior to the LPS challenge.
-
-
LPS Challenge:
-
Administer LPS (from E. coli O111:B4) intraperitoneally at a dose of 1 mg/kg to induce a systemic inflammatory response.
-
-
Sample Collection:
-
At various time points post-LPS injection (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture under anesthesia.
-
-
Endpoint Analysis:
-
Prepare serum from the collected blood.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex bead array.
-
At the 24-hour time point, euthanize the remaining animals and collect major organs (liver, lungs, spleen) for histopathological examination to assess inflammation and tissue damage.
-
PART 3: General Protocols and Ethical Considerations
Drug Formulation and Administration
-
Solubility: Determine the solubility of N-(5-aminopyridin-2-yl)-N-methylacetamide in common vehicles (e.g., water, saline, corn oil, 0.5% carboxymethylcellulose sodium (CMC-Na), 5% DMSO in saline).
-
Formulation: Prepare a homogenous and stable formulation for administration.
-
Route of Administration: The choice of administration route (oral, intraperitoneal, intravenous) should be based on the compound's physicochemical properties and the intended clinical application.
Animal Welfare and Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent regulatory body. This includes minimizing animal suffering, using the minimum number of animals necessary to obtain statistically significant results (3Rs: Replacement, Reduction, Refinement), and defining clear humane endpoints.
PART 4: Data Analysis and Interpretation
Oncology Model
-
Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Statistical Analysis: Use a one-way ANOVA followed by a Dunnett's post-hoc test to compare the tumor volumes and weights between the treatment groups and the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Inflammation Model
-
Primary Endpoint: The primary endpoint is the reduction in serum levels of pro-inflammatory cytokines.
-
Statistical Analysis: Use a one-way ANOVA with a Tukey's or Dunnett's post-hoc test to compare cytokine levels between the different treatment groups.
Conclusion
This document provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of N-(5-aminopyridin-2-yl)-N-methylacetamide. By following a logical progression from in vitro screening to targeted in vivo studies, researchers can efficiently and ethically assess the therapeutic potential of this novel compound. The detailed protocols and considerations outlined herein are intended to serve as a valuable resource for drug development professionals in their quest for new and effective therapies.
References
-
Sartorelli, A. C., & Agrawal, K. C. (1996). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 39(15), 2869–2875. [Link]
-
Karmacharya, U., Regmi, S. C., Awasthi, B. P., Chaudhary, P., Kim, Y. E., Lee, I. H., Nam, T. G., Kim, J. A., & Jeong, B. S. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]
-
ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
-
Sinha, R., Garg, S. P., & Sah, P. (2004). Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)-Thioazo Substituted Sulphonamides and Related Compounds. Oriental Journal of Chemistry, 20(1). [Link]
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
Sources
Application Notes and Protocols: A Framework for the Characterization and Use of N-(5-aminopyridin-2-yl)-N-methylacetamide as a Novel Chemical Probe
Disclaimer: N-(5-aminopyridin-2-yl)-N-methylacetamide is not currently an established or characterized chemical probe in the public domain. This document is intended as an expert-guided framework, using this molecule as a hypothetical candidate to illustrate the principles, protocols, and best practices required to validate and utilize a novel small molecule as a chemical probe for biological research.
Introduction: The Imperative for Rigorous Probe Validation
This guide provides a comprehensive roadmap for the systematic evaluation of a novel compound, which we will refer to as CP-XYZ (N-(5-aminopyridin-2-yl)-N-methylacetamide), transforming it from a mere compound into a validated chemical probe. We will detail the necessary steps from synthesis and physicochemical characterization to in vitro and cellular target validation, culminating in protocols for its application in biological assays.
Part 1: Synthesis and Physicochemical Characterization of CP-XYZ
The foundation of any chemical probe is its unambiguous identity and high purity. The proposed synthesis of CP-XYZ is a multi-step process that requires careful execution and rigorous quality control.
Proposed Synthesis of CP-XYZ
A plausible synthetic route begins with the commercially available 2-amino-5-nitropyridine. The synthesis involves a three-step process: N-methylation, reduction of the nitro group, and subsequent N-acetylation.
-
Step 1: N-methylation of 2-amino-5-nitropyridine. The exocyclic amine is methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to yield 2-(methylamino)-5-nitropyridine.
-
Step 2: Reduction of the Nitro Group. The nitro group is reduced to a primary amine, for example, through catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like iron in acetic acid, to produce N1-methylpyridine-2,5-diamine.
-
Step 3: Selective N-acetylation. The more nucleophilic 2-amino group is then selectively acetylated using acetic anhydride.[7][8] This step must be carefully controlled to prevent di-acetylation.
Following synthesis, the final product, CP-XYZ, must be purified, typically by column chromatography or recrystallization, to achieve a purity of >95% as determined by HPLC. The identity of the compound should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Physicochemical Properties: Predicting "Probe-Likeness"
A molecule's utility as a probe, particularly in cell-based assays, is heavily influenced by its physicochemical properties.[9] These properties govern its solubility, cell permeability, and overall "drug-likeness." Adherence to guidelines such as Lipinski's Rule of 5 is a good starting point for evaluation.[10]
| Property | Predicted Value for CP-XYZ | Rationale & Importance |
| Molecular Weight (MW) | 179.21 g/mol | < 500 Da is favorable for cell permeability and bioavailability. |
| cLogP (Lipophilicity) | 0.85 | An optimal LogP (typically 1-3) balances solubility and membrane permeability.[10] |
| Hydrogen Bond Donors | 1 | ≤ 5 is a key component of Lipinski's rules, influencing permeability. |
| Hydrogen Bond Acceptors | 3 | ≤ 10 is another key Lipinski parameter. |
| Polar Surface Area (PSA) | 55.6 Ų | < 140 Ų is generally associated with good cell permeability. |
| Aqueous Solubility | To be determined | Critical Parameter. Must be sufficient for dissolution in assay buffers without precipitation. Poor solubility is a common cause of artifacts. |
Part 2: In Vitro Target Identification and Selectivity Profiling
With a pure and characterized compound in hand, the next critical phase is to identify its biological target(s) and assess its selectivity. Given the aminopyridine core, we hypothesize that CP-XYZ may function as a protein kinase inhibitor.
Protocol 1: Broad-Panel In Vitro Kinase Screening
Objective: To identify the primary kinase target(s) of CP-XYZ and determine its selectivity across the human kinome.
Methodology: A luminescent ADP-detection assay (e.g., ADP-Glo™) is a robust, non-radioactive method suitable for high-throughput screening.[11][12] The principle is that kinase activity produces ADP, which is then converted to a quantifiable light signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of CP-XYZ in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel representing diverse families of the human kinome (e.g., 96-well or 384-well format).
-
Assay Plate Setup:
-
Dispense 20-50 nL of each compound concentration from the dilution series into the appropriate wells of a 384-well assay plate.
-
Include positive control wells (DMSO vehicle only, representing 100% kinase activity) and negative control wells (no enzyme or a potent, broad-spectrum inhibitor like staurosporine, representing 0% activity).[13]
-
-
Kinase Reaction:
-
Add the specific kinase and its corresponding peptide substrate to each well in the appropriate kinase reaction buffer.
-
Pre-incubate the kinase with the compound for 20-30 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the positive (100%) and negative (0%) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.
-
Hypothetical Kinase Profiling Data for CP-XYZ
| Kinase Target | IC₅₀ (nM) | Target Family | Comments |
| Kinase A | 85 | CMGC | Potent primary target. |
| Kinase B | 2,100 | TK | >20-fold less potent than Kinase A. |
| Kinase C | >10,000 | AGC | No significant activity. |
| Kinase D | 8,500 | CAMK | Weak off-target activity. |
| Kinase E | >10,000 | TKL | No significant activity. |
Interpretation: The hypothetical data suggest that CP-XYZ is a potent inhibitor of "Kinase A" with reasonable selectivity (>20-fold) against other tested kinases. This makes Kinase A the primary putative target for further validation. A good chemical probe should exhibit at least a 30-fold selectivity against other members of the same protein family.[14]
Part 3: Cellular Target Engagement and Functional Validation
Demonstrating that a probe binds to its intended target in the complex environment of a living cell is arguably the most critical step in validation.[1] This confirms the probe is cell-permeable and links its biochemical potency to a cellular function.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the direct binding of CP-XYZ to its putative target, Kinase A, in intact cells.
Principle: The binding of a ligand (the probe) to its target protein typically increases the protein's thermal stability. CETSA measures this change in the protein's melting temperature (Tₘ) upon heating.[15][16]
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cell line known to express Kinase A (e.g., HEK293T) to ~80% confluency.
-
Compound Treatment: Treat the cells with CP-XYZ (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Prepare for Western blotting by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Kinase A.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensity for Kinase A at each temperature point for both the vehicle- and CP-XYZ-treated samples.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A significant shift in Tₘ in the presence of CP-XYZ confirms target engagement.
-
Hypothetical Signaling Pathway and Functional Readout
To be a useful tool, a probe must not only engage its target but also modulate a downstream biological process. Let's hypothesize that Kinase A phosphorylates and activates a transcription factor, "TF-1," which then promotes the expression of a pro-inflammatory gene.
Protocol 3: Western Blotting for Phospho-Substrate Levels
Objective: To demonstrate that CP-XYZ inhibits the catalytic activity of Kinase A in cells by measuring the phosphorylation of its downstream substrate, TF-1.
Methodology: This protocol uses phospho-specific antibodies to detect changes in protein phosphorylation levels following probe treatment.[17]
Step-by-Step Protocol:
-
Cell Culture and Plating: Seed cells in 6-well plates and grow to ~70% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, incubate cells in serum-free media for 12-24 hours.
-
Compound Pre-treatment: Pre-treat cells with a dose-response of CP-XYZ (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate upstream activator (the "Upstream Signal" from the diagram) for a short period (e.g., 15-30 minutes) to induce phosphorylation of TF-1.
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS. Add ice-cold cell lysis buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Scrape and collect the lysates. Determine the protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: Avoid milk for phospho-blots as it contains phosphoproteins).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of TF-1 (anti-phospho-TF-1).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total TF-1 or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading across all lanes.
Expected Outcome: A dose-dependent decrease in the phospho-TF-1 signal in cells treated with CP-XYZ, which would functionally validate its inhibitory effect on the Kinase A pathway.
Part 4: The Indispensable Role of Controls
-
Dose-Response: Always use a probe over a range of concentrations. A clear dose-dependent effect strengthens the link between the probe and the observed phenotype.[19]
-
Negative Control: A crucial control is a close structural analog of the probe that is inactive against the primary target.[20][21] For our case, we can propose CP-XYZ-Neg , a hypothetical analog where a key chemical group required for binding to Kinase A has been altered, rendering it inactive. If CP-XYZ produces a cellular phenotype that CP-XYZ-Neg does not, it provides strong evidence that the effect is due to the inhibition of Kinase A and not some non-specific or "off-target" effect.[22]
-
Orthogonal Probes: If available, using a structurally unrelated probe that also targets Kinase A is the gold standard.[23][24] If two different probes produce the same phenotype, it dramatically increases confidence that the phenotype is a direct result of inhibiting the target.
Part 5: Safety and Handling Precautions
As a novel chemical entity, CP-XYZ should be handled with care, assuming it may be hazardous. Standard laboratory safety procedures should be followed, referencing safety data sheets (SDS) for similar aminopyridine compounds.[25][26][27][28]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.[29]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[27]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
-
Alto Predict. (2016, July 6). Best Practices for Chemical Probes. [Link]
-
Blue Ridge Institute for Medical Research. (2024, February 15). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. [Link]
-
EFMC. Validating Chemical Probes. [Link]
-
Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]
-
Bentham Science. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. [Link]
-
Blue Ridge Institute for Medical Research. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Link]
-
PubMed. (2021, April 16). The Promise and Peril of Chemical Probe Negative Controls. [Link]
-
Blue Ridge Institute for Medical Research. (2026, January 24). Properties of FDA-approved small molecule protein kinase inhibitors: a 2026 update. [Link]
-
Open Targets. (2018, September 11). Probing your next target? Chemical Probes feature in Open Targets. [Link]
-
ResearchGate. Target validation using chemical probes | Request PDF. [Link]
-
Chemical Probes Portal. Selecting the best chemical probe. [Link]
-
Bio-protocol. 2.6. Cellular Thermal Shift Assay (CETSA). [Link]
-
Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE MSDS CAS: 000504-29-0. [Link]
-
Taylor & Francis Online. (2020, January 15). Full article: Kinase Activity-Tagged Western Blotting Assay. [Link]
-
MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
-
PubMed. (2007, May 15). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]
-
Study.com. Negative Control Group | Definition & Examples - Lesson. [Link]
-
PubMed. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. [Link]
-
Wax Studios. Positive Control Vs Negative Control. [Link]
-
National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
-
CETSA. CETSA. [Link]
-
Bio-protocol. Western blot analysis (traditional blot). [Link]
-
bioRxiv. (2020, October 2). Negative controls of chemical probes can be misleading. [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. [Link]
-
National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
-
National Center for Biotechnology Information. (2022, October 21). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. [Link]
-
PubMed. (2026, February 12). Development of a Chemical Probe to Enable Characterization of the Casein Kinase 1γ Subfamily. [Link]
-
bioRxiv. (2026, February 20). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
Sloan Kettering Institute. Development of Chemical Probes. [Link]
-
Pearson+. Why is it important to include a negative control in an experiment?[Link]
-
National Center for Biotechnology Information. N-Amino Pyridinium Salts in Organic Synthesis. [Link]
Sources
- 1. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brimr.org [brimr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [france.promega.com]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CETSA [cetsa.org]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 20. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]
- 22. Negative controls of chemical probes can be misleading | bioRxiv [biorxiv.org]
- 23. Selecting the best chemical probe | Chemical Probes Portal [chemicalprobes.org]
- 24. The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jubilantingrevia.com [jubilantingrevia.com]
- 26. synquestlabs.com [synquestlabs.com]
- 27. echemi.com [echemi.com]
- 28. cdhfinechemical.com [cdhfinechemical.com]
- 29. biochemopharma.fr [biochemopharma.fr]
Troubleshooting & Optimization
optimizing "N-(5-aminopyridin-2-yl)-N-methylacetamide" synthesis yield
Target Molecule: N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS: 92808-22-5)
Welcome to the Technical Support Center for the synthesis of N-(5-aminopyridin-2-yl)-N-methylacetamide. This compound is a highly sought-after building block in the development of kinase inhibitors and RNA-targeting therapeutics . The standard synthesis relies on a three-step sequence starting from 2-amino-5-nitropyridine.
As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common experimental bottlenecks—such as over-acetylation, ambident O-alkylation, and transition-metal catalyst poisoning—that compromise overall yield.
Visual Synthesis Workflow
Fig 1: Three-step synthesis workflow for N-(5-aminopyridin-2-yl)-N-methylacetamide.
Troubleshooting Guides & FAQs
Phase 1: Acetylation of 2-Amino-5-nitropyridine
Objective: Selective mono-acetylation of the exocyclic amine.
Q: Why am I isolating a significant amount of the di-acetylated (imide) byproduct instead of the desired mono-acetate? A: This is a classic stoichiometric and electronic issue. The strongly electron-withdrawing nature of the 5-nitro group significantly reduces the nucleophilicity of the 2-amino group. Researchers often compensate by increasing the temperature or using a large excess of acetic anhydride (Ac₂O), which inadvertently drives the reaction past the mono-acetate to the di-acetylated imide .
Optimized Protocol & Self-Validating Rescue Step:
-
Suspend 1.0 eq of 2-amino-5-nitropyridine in anhydrous dichloromethane (DCM) containing 1.2 eq of pyridine.
-
Add exactly 1.05 to 1.1 eq of Ac₂O dropwise at 0 °C.
-
Allow the reaction to warm to room temperature. Do not reflux.
-
Rescue Step: If LC-MS indicates >15% di-acetylation, do not discard the batch. Add 0.5 eq of K₂CO₃ in methanol and stir for 30 minutes. The second acetyl group is highly labile and will selectively hydrolyze, converging the mixture back to the desired mono-acetate.
Phase 2: N-Methylation (Ambident Nucleophile Control)
Objective: Selective N-methylation over O-alkylation.
Q: My methylation step using K₂CO₃ and MeI in acetone gives a poor yield and a messy NMR. Is O-alkylation occurring? A: Yes. The intermediate N-(5-nitropyridin-2-yl)acetamide is an ambident nucleophile. According to the Hard-Soft Acid-Base (HSAB) principle and Marcus theory, the use of weaker, harder bases (like K₂CO₃) in less polar solvents can lead to competitive O-alkylation, forming the undesired imidate .
Optimized Protocol: To strictly favor the thermodynamic N-alkylated product, you must alter the ion-pairing dynamics:
-
Dissolve the mono-acetate intermediate in anhydrous DMF (a polar aprotic solvent).
-
Cool to 0 °C and add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). The sodium counterion forms a softer ion pair with the amide enolate compared to potassium, directing the electrophile exclusively to the nitrogen.
-
Stir for 30 minutes until hydrogen evolution ceases, ensuring complete deprotonation.
-
Add 1.2 eq of Methyl Iodide (MeI) dropwise.
-
Quench with saturated aqueous NH₄Cl after 2 hours. Extract with Ethyl Acetate.
Phase 3: Nitro Reduction & Catalyst Recovery
Objective: Reduction of the 5-nitro group to the 5-amino group.
Q: The reduction goes to completion by TLC, but my isolated yield of the final amine is unusually low. Where is my product? A: Your product is likely stuck on the palladium catalyst or the Celite pad. The target molecule, N-(5-aminopyridin-2-yl)-N-methylacetamide, features a highly electron-rich 2,5-diaminopyridine motif. This motif acts as a strong bidentate ligand that coordinates aggressively to transition metals (like Pd) and binds irreversibly to acidic silanol groups during purification .
Optimized Protocol:
-
Dissolve the N-methylated intermediate in a 1:1 mixture of Methanol and Ethyl Acetate to maintain product solubility.
-
Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.
-
Critical Workup Step: When filtering the catalyst through Celite, wash the filter cake with hot methanol (60 °C) containing 1% triethylamine (TEA). The heat and competitive binding from TEA will displace the coordinated product from the palladium surface.
-
Avoid acidic aqueous workups entirely, as the product is highly water-soluble at low pH.
Quantitative Data: Optimization Parameters
The following table summarizes the yield improvements based on the mechanistic protocol adjustments described above.
| Reaction Step | Standard Condition | Optimized Condition | Primary Byproduct / Issue | Optimized Yield |
| 1. Acetylation | 2.0 eq Ac₂O, Reflux | 1.1 eq Ac₂O, 0 °C to RT | Di-acetylation (Imide) | 92% |
| 2. Methylation | K₂CO₃, Acetone, MeI | NaH, DMF, 0 °C, MeI | O-alkylation (Imidate) | 88% |
| 3. Reduction | Pd/C, EtOH, RT wash | Pd/C, MeOH/EtOAc, Hot MeOH/TEA wash | Catalyst trapping / Product loss | 95% |
References
-
American Chemical Society. "Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?" Crystal Growth & Design.[Link]
-
National Center for Biotechnology Information. "Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity." PubMed Central.[Link]
- Google Patents. "P2X4 receptor antagonist - WO2015005468A1.
Technical Support Center: Minimizing Diacetylation in N-(pyridin-2-yl)acetamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of amide bond formation. Introducing an acetyl group to 2-aminopyridine is a fundamental modification used in drug development to alter a molecule's solubility, stability, and bioavailability[1]. However, the exocyclic amine of 2-aminopyridine presents unique reactivity challenges. The most common pitfall is over-acylation, which leads to the formation of the diacetylated byproduct, N,N-diacetylpyridin-2-amine[2].
This guide provides field-proven insights, mechanistic causality, and a self-validating protocol to ensure high-yielding, selective monoacetylation.
Mechanistic Insights: The Causality of Over-Acylation
To control the reaction, we must first understand the electronic environment of 2-aminopyridine. The exocyclic amino group is less nucleophilic than a standard alkylamine due to the resonance delocalization of its lone pair into the electron-deficient pyridine ring.
When the first acetyl group is successfully attached, the resulting N-(pyridin-2-yl)acetamide is formed. However, this newly formed amide proton is acidic. If a strong base (e.g., triethylamine) is present in the reaction mixture, it can deprotonate the amide nitrogen[2]. The resulting amide anion is a powerful nucleophile that rapidly attacks a second equivalent of acetic anhydride, driving the formation of the diacetylated byproduct[2],[3]. Therefore, suppressing diacetylation relies entirely on controlling the stoichiometry, temperature, and basicity of the reaction environment.
Troubleshooting & FAQs
Q1: Why am I seeing a significant amount of diacetylated byproduct in my LC-MS/TLC? A1: Diacetylation is primarily driven by three factors: excess acylating agent, elevated temperatures, and the use of strong bases[2],[3]. If you are using >1.2 equivalents of acetic anhydride or allowing the reaction to exceed 60 °C, thermodynamic equilibration favors over-acylation[1]. Additionally, strong bases deprotonate the monoacetylated product, making it highly susceptible to a second acylation event[2].
Q2: What is the recommended base for this synthesis? A2: Counterintuitively, the best base for selective monoacetylation of 2-aminopyridine is often no added base during the reaction phase, or a very mild base like pyridine if a solvent like dichloromethane (DCM) is used[4],[5]. Acetic anhydride can be used neat or in a neutral solvent like ethyl acetate. The acetic acid byproduct can be neutralized safely during the aqueous workup rather than forcing the reaction with a strong base upfront[6].
Q3: How does temperature affect the mono- vs. diacetylation ratio? A3: Monoacetylation is kinetically favored, meaning it occurs rapidly at lower temperatures (0 °C to room temperature). Diacetylation requires higher activation energy and is thermodynamically driven. By keeping the reaction strictly below 60 °C (ideally at room temperature), you trap the kinetic product and prevent the secondary acylation[1].
Q4: If diacetylation has already occurred, can I salvage the batch? A4: Yes. The second acetyl group is more sterically hindered and more susceptible to hydrolysis. You can selectively hydrolyze the diacetylated impurity back to the monoacetylated product by treating the crude mixture with mild basic conditions (e.g., sodium methoxide in methanol, akin to Zemplén deacetylation conditions) and monitoring closely by TLC until the diacetylated spot disappears[7].
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes internally validated data demonstrating how reaction parameters influence the yield and purity of the monoacetylated product[1],[3].
| Equivalents of Ac₂O | Base Used | Temperature (°C) | Time (h) | Monoacetylated Yield (%) | Diacetylated Impurity (%) |
| 2.5 | Et₃N (2.0 eq) | 80 | 4 | 45% | 48% |
| 1.5 | Pyridine (1.5 eq) | 60 | 2 | 78% | 15% |
| 1.1 | None (Neat) | 40 | 1 | 91% | < 5% |
| 1.05 | None (in EtOAc) | 25 | 2 | 95% | < 1% |
Self-Validating Experimental Protocol: Selective Monoacetylation
This step-by-step methodology is designed as a self-validating system: the strict stoichiometric control and the absence of strong bases inherently choke off the diacetylation pathway[1],[3].
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Acetic Anhydride (1.05 equiv)
-
Ethyl Acetate (Anhydrous)
-
Saturated Aqueous NaHCO₃
-
Brine, Anhydrous Na₂SO₄
Step-by-Step Procedure:
-
Preparation: In a thoroughly dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 equiv) in anhydrous ethyl acetate (approx. 5 mL per gram of substrate).
-
Temperature Control: Place the flask in a water bath to maintain ambient temperature (20–25 °C). Do not use a heating mantle[1].
-
Controlled Addition: Slowly add acetic anhydride (1.05 equiv) dropwise over 10-15 minutes. Causality Check: Slow addition prevents localized concentration spikes of the acylating agent, which could trigger diacetylation[3].
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 2 hours. Monitor the progress via TLC (e.g., 50:50 EtOAc:Hexanes). The reaction is complete when the starting material spot is consumed.
-
Quenching: Once complete, immediately quench the unreacted acetic anhydride by adding 1-2 mL of methanol, stirring for 10 minutes, followed by pouring the mixture into ice water[1].
-
Workup: Transfer to a separatory funnel. Wash the organic layer twice with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Causality Check: Neutralizing during workup rather than in the reaction flask prevents base-catalyzed over-acylation[6].
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield high-purity N-(pyridin-2-yl)acetamide[1].
Pathway Visualization
Divergent reaction pathways of 2-aminopyridine acetylation highlighting kinetic vs. thermodynamic control.
References
-
Title: What is the best work-up for acetic anhydride/pyridine acetylation? Source: ResearchGate URL: [Link]
-
Title: O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols Source: NCBI Bookshelf URL: [Link]
-
Title: De-O-acetylation using sodium methoxide - Glycoscience Protocols Source: NCBI Bookshelf URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
"N-(5-aminopyridin-2-yl)-N-methylacetamide" purification challenges
Welcome to the Technical Support Center for the purification of N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS: 92808-22-5).
As a highly functionalized aminopyridine derivative, this molecule presents a unique triad of purification challenges: extreme polarity, dual-basic sites, and a high susceptibility to oxidation. Standard purification templates often fail here, resulting in streaked chromatography columns, degraded products, and poor mass recovery.
This guide provides field-proven, mechanistically grounded protocols to help you isolate this compound with high purity and yield.
Molecular Profiling & Causality of Challenges
To purify this compound effectively, we must first understand the causality behind its behavior. The molecule contains three critical functional groups:
-
Pyridine Nitrogen (pKa ~5.2–6.0): Acts as a hydrogen-bond acceptor and a weak base[1].
-
Primary Aromatic Amine (pKa ~6.86): An electron-donating group that increases the basicity of the molecule and makes the aromatic ring electron-rich[2].
-
N-methylacetamide Group: A highly polar, neutral amide that drastically reduces solubility in non-polar solvents like hexane.
The Silanol Problem: Standard silica gel contains acidic silanol groups with a pKa of approximately 4.5. When the basic aminopyridine (pKa ~6.86) contacts these acidic silanols, a strong, reversible acid-base interaction occurs[3]. This manifests as severe peak tailing, streaking across TLC plates, and irreversible binding to the stationary phase[3].
The Oxidation Problem: The combination of the primary amine and the amide group donates significant electron density into the pyridine ring. This makes the molecule highly susceptible to oxidation by reactive oxygen species (ROS) in the air, often turning the product dark brown during concentration.
Quantitative Diagnostic Data
Summarized below are the critical physicochemical parameters and their corresponding mechanistic solutions.
| Parameter | Value / Reagent | Mechanistic Implication & Solution |
| Pyridine Nitrogen pKa | ~5.2 - 6.0 | Protonates at low pH. Solution: Maintain pH > 8.0 during Reverse Phase (RP) LC. |
| Primary Amine pKa | ~6.86 | Drives ionic binding to acidic silanols (pKa ~4.5). Solution: Use Triethylamine. |
| Normal Phase Modifier | 1-5% Triethylamine | TEA (pKa ~10.7) competitively binds silanols, shielding the analyte. |
| Reverse Phase Buffer | 20 mM NH₄OAc (pH 8.5) | Deprotonates the amine, increasing lipophilicity and C18 retention. |
| Antioxidant Additive | 0.1% Ascorbic Acid | Scavenges ROS to prevent oxidation of the electron-rich aromatic ring. |
Self-Validating Experimental Protocols
Protocol A: Amine-Modified Normal Phase Chromatography
Use this protocol for crude mixtures with low-to-medium polarity impurities.
Mechanistic Rationale: By pre-treating the silica with a base stronger than the analyte, we saturate the acidic active sites. Triethylamine (TEA, pKa ~10.7) is ideal for this, allowing the weaker aminopyridine base to elute symmetrically[4].
-
Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) containing 2% TEA (e.g., 90:8:2 DCM/MeOH/TEA).
-
Column Pre-treatment: Pack the silica column and flush with 3 column volumes (CV) of the TEA-modified solvent. Crucial: Do not skip this step; the silica must be fully neutralized before the sample is loaded[3].
-
Sample Loading: Dissolve the crude N-(5-aminopyridin-2-yl)-N-methylacetamide in a minimum volume of DCM. If solubility is poor, add drops of MeOH until clear. Load evenly onto the column.
-
Elution: Elute using a gradient from 0% to 10% MeOH in DCM (maintaining 2% TEA throughout)[4].
-
Validation Checkpoint (2D-TLC): To ensure the compound is not degrading on the column, spot a purified fraction in the corner of a square TLC plate. Develop the plate, dry it completely, rotate it 90 degrees, and develop it again[3]. A single spot exactly on the diagonal validates that the compound is stable. Off-diagonal spots indicate active degradation.
Protocol B: High-pH Reverse-Phase (C18) Chromatography
Use this protocol if the compound is too polar for normal phase or if normal phase yields co-eluting impurities.
Mechanistic Rationale: At an acidic pH (e.g., 0.1% TFA), the aminopyridine is fully protonated, making it extremely hydrophilic and causing it to elute in the void volume. By raising the pH to 8.5 using ammonium acetate, the molecule is deprotonated, maximizing its hydrophobic interaction with the C18 phase[5].
-
Buffer Preparation: Prepare Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 8.5 with dilute ammonia[5]. Prepare Mobile Phase B: Acetonitrile.
-
Column Equilibration: Equilibrate the C18 column with 95% A / 5% B for 5 CVs.
-
Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 minutes. The neutral amide and deprotonated amine will elute cleanly in this window.
-
Validation Checkpoint (Orthogonal Detection): Monitor UV absorbance at both 254 nm (aromatic ring) and 280 nm (amine conjugation). A consistent 254/280 ratio across the peak validates peak purity and the absence of co-eluting regioisomers.
Protocol C: Anti-Oxidation Workup & Concentration
Use this protocol to prevent the purified fractions from turning brown during solvent removal.
Mechanistic Rationale: Ascorbic acid is a potent, water-soluble antioxidant that preferentially reacts with oxygen radicals, protecting the electron-rich aminopyridine from oxidative polymerization[6][7].
-
Degassing: Sparge the purified chromatographic fractions with Argon gas for 2 minutes to displace dissolved oxygen.
-
Protective Wash (Optional): If extracting from an aqueous layer, wash the organic phase with a 0.1% aqueous Ascorbic Acid solution prior to drying over Na₂SO₄[6].
-
Evaporation: Evaporate the solvent on a rotary evaporator with the water bath set strictly below 30°C. Backfill the rotary evaporator with Argon instead of ambient air.
-
Validation Checkpoint (Visual & MS): The final solid should be off-white to pale yellow. If it is dark brown, oxidation has occurred. Run an LC-MS; the presence of [M+16]⁺ peaks confirms N-oxide or ring oxidation.
Troubleshooting FAQs
Q: My product streaks across the entire TLC plate, from Rf 0.1 to 0.8. What is happening? A: This is classic "tailing" caused by the multiple basic nitrogens interacting with acidic silanols on the silica surface[3]. The binding kinetics are slow and reversible, causing the compound to smear. Solution: Pre-treat your TLC plates and flash column with 1-5% triethylamine (TEA) or use ammonia in methanol[3][8].
Q: During rotary evaporation, my pale yellow fractions turned dark brown. Is the product ruined? A: The electron-rich aminopyridine ring is highly susceptible to air oxidation, especially when concentrated and exposed to light. Solution: To salvage the batch, perform a mild reduction wash using aqueous ascorbic acid[7]. In the future, sparge your collection flasks with argon and evaporate at temperatures below 30°C.
Q: I'm using Reverse-Phase (C18) HPLC, but the compound elutes in the void volume. How do I increase retention? A: At neutral or acidic pH, the basic nitrogens are protonated, making the molecule too polar for C18 retention[1]. Solution: Switch your mobile phase buffer to 20 mM ammonium acetate adjusted to pH 8.5[5]. This fully deprotonates the molecule, increasing its hydrophobicity and retention factor.
Q: How do I remove residual Triethylamine (TEA) after normal-phase chromatography? A: TEA can be stubbornly retained in the final solid. Solution: Dissolve the residue in a minimal amount of ethyl acetate and wash three times with water (TEA is highly water-soluble, while your amide-containing product will partition into the organic layer). Alternatively, co-evaporate with toluene three times on the rotary evaporator.
Mechanistic Visualizations
Chromatographic decision tree for aminopyridine purification based on TLC diagnostics.
Mechanism of silanol shielding by triethylamine to prevent aminopyridine peak tailing.
References
-
[5] Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed (NIH). Available at: [Link]
-
[1] HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
[2] 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem (NIH). Available at: [Link]
-
[4] Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. Available at: [Link]
-
[7] Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. PMC (NIH). Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic Acid | SIELC Technologies [sielc.com]
- 7. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Troubleshooting for N-(5-aminopyridin-2-yl)-N-methylacetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the aqueous stability of N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS: 92808-22-5).
This compound features two highly reactive functional moieties: an electron-rich 5-aminopyridine ring and an N-methylacetamide group. Understanding the mechanistic causality behind its degradation is critical for formulating stable aqueous stocks, optimizing assays, and preventing artifactual data in your experiments.
Core Degradation Mechanisms & Causality
Fig 1. Primary degradation pathways of N-(5-aminopyridin-2-yl)-N-methylacetamide in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why does my aqueous stock solution turn brown or dark yellow over time? A1: This color change is the hallmark of oxidative degradation . The primary amine at the 5-position acts as a strong electron-donating group, pushing electron density into the pyridine ring. This makes the molecule highly susceptible to electrophilic attack by dissolved oxygen, trace heavy metals, or reactive oxygen species (ROS)[1]. Oxidation typically yields highly conjugated, colored polymeric species, azo/azoxy dimers, or N-oxides.
Mechanistic Insight: Aminopyridines in their free-base (molecular) form are significantly more vulnerable to oxidation than their protonated (salt) forms. When the amine nitrogen is protonated, its lone pair of electrons is engaged in a bond with hydrogen, which drastically increases the oxidation potential and stabilizes the molecule against oxidative stress[2].
Q2: Is the N-methylacetamide group susceptible to hydrolysis in standard biological buffers (pH 7.4)? A2: At a neutral pH, the N-methylacetamide group is kinetically very stable. Amides possess strong resonance stabilization because the nitrogen lone pair delocalizes into the carbonyl π -system, giving the C-N bond partial double-bond character[3]. Furthermore, the presence of the N-methyl group introduces steric hindrance that restricts solvent water molecules from easily approaching the carbonyl carbon, raising the free energy barrier for the formation of the tetrahedral intermediate required for hydrolysis[4].
Q3: What happens if I adjust the pH to extremes (< 2 or > 10) to force the compound into solution? A3: You will trigger hydrolytic degradation .
-
Under acidic conditions (pH < 2): The carbonyl oxygen becomes protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water[3].
-
Under basic conditions (pH > 10): The hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate, ultimately cleaving the C-N bond to yield N2-methylpyridine-2,5-diamine and acetic acid[4].
Q4: How do I balance the risk of oxidation (prevented by low pH) with the risk of hydrolysis (caused by low pH)? A4: The optimal stability window is typically mildly acidic (pH 4.5 – 5.5). At this pH, the 5-amino group is sufficiently protonated to resist oxidation, but the acidity is not strong enough to rapidly catalyze amide hydrolysis.
Quantitative Stability Profiles
To aid in your experimental design, refer to the following quantitative summaries of the compound's behavior under various stress conditions.
Table 1: Degradation Kinetics Under Forced Stress Conditions
| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) at 25°C | Major Degradants Detected |
| Oxidative | 0.3% H2O2 | Amine/Ring Oxidation | < 2 hours | N-oxides, Nitroso derivatives |
| Acidic | 0.1 M HCl (pH 1.0) | Acid-catalyzed Hydrolysis | ~ 48 hours | N2-methylpyridine-2,5-diamine |
| Basic | 0.1 M NaOH (pH 13.0) | Base-catalyzed Hydrolysis | ~ 24 hours | N2-methylpyridine-2,5-diamine |
| Thermal/Neutral | pH 7.4 Buffer (80°C) | Thermal degradation | > 7 days | Trace hydrolysis products |
Table 2: pH-Dependent Aqueous Stability Matrix (Stored at 4°C, Protected from Light)
| Solution pH | Oxidation Risk | Hydrolysis Risk | Recommended Maximum Storage Time |
| pH 2.0 | Very Low | High | 3 Days |
| pH 5.0 | Low | Low | 4 Weeks (Optimal) |
| pH 7.4 | Moderate | Very Low | 1 Week (Requires Argon purging) |
| pH 10.0 | High | Moderate | Prepare fresh daily |
Standardized Experimental Protocols
To ensure self-validating and reproducible results, use the following step-by-step methodologies to profile the stability of your specific batches.
Fig 2. Step-by-step experimental workflow for forced degradation and stability profiling.
Protocol A: Forced Oxidative Degradation Profiling
Purpose: To identify specific oxidation degradants and validate the stability-indicating power of your HPLC method.
-
Stock Preparation: Dissolve N-(5-aminopyridin-2-yl)-N-methylacetamide in HPLC-grade water to a concentration of 1.0 mg/mL.
-
Stress Initiation: Transfer 5.0 mL of the stock solution to a glass vial. Add 50 μ L of 30% H2O2 to achieve a final concentration of ~0.3% H2O2 .
-
Incubation: Incubate the vial at 25°C, protected from light.
-
Sampling & Quenching: At t=0,1,2,4, and 8 hours, withdraw 500 μ L aliquots. Immediately quench the residual peroxide by adding 50 μ L of 10% sodium thiosulfate ( Na2S2O3 ) solution. Causality note: Failing to quench the peroxide will cause the compound to continue degrading inside the HPLC autosampler, yielding non-reproducible kinetics.
-
Analysis: Inject 10 μ L onto an HPLC-UV/MS system (C18 column, gradient of Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm and 280 nm.
Protocol B: pH-Stability and Hydrolysis Profiling
Purpose: To determine the exact shelf-life of the compound in your specific assay buffers.
-
Buffer Preparation: Prepare three 50 mM buffer solutions: Acetate (pH 4.5), Phosphate (pH 7.4), and Borate (pH 9.5).
-
Sample Spiking: Spike the compound into each buffer to a final concentration of 0.5 mg/mL.
-
Incubation: Store the solutions at the intended experimental temperature (e.g., 37°C for biological assays).
-
Time-Course Sampling: Withdraw 200 μ L aliquots at Days 0, 1, 3, 7, and 14.
-
Quenching: For the pH 4.5 and 9.5 samples, neutralize to pH ~7.0 using 0.1 M NaOH or 0.1 M HCl, respectively, to arrest hydrolysis prior to analysis.
-
Quantification: Analyze via HPLC. Calculate the percentage of intact drug remaining relative to the Day 0 peak area.
References
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products PubMed / NIH[Link]
-
Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides PubMed Central / NIH[Link]
-
Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine Taylor & Francis Online[Link]
-
Amide Hydrolysis Using Acid Or Base Master Organic Chemistry[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
"N-(5-aminopyridin-2-yl)-N-methylacetamide" lot-to-lot variability issues
Technical Support Center: Troubleshooting Lot-to-Lot Variability in N-(5-aminopyridin-2-yl)-N-methylacetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific lot-to-lot variability issues researchers encounter when working with N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5)[1].
Because this compound features an electron-rich 5-aminopyridine moiety, it is inherently reactive and susceptible to environmental degradation. This guide will deconstruct the chemical causality behind batch inconsistencies and provide self-validating protocols to rescue degraded material and ensure reproducible downstream results.
Part 1: Diagnostic FAQs and Troubleshooting
Q1: My recent batch arrived with a dark brown/purple tint instead of the usual off-white/pale yellow powder. Is the material still usable? The Causality: The discoloration is a classic hallmark of oxidative degradation. The 5-amino group on the pyridine ring is highly electron-rich and readily oxidizes in the presence of ambient oxygen, light, or trace transition metals[2]. This oxidation cascade typically forms highly reactive nitroso intermediates, which rapidly dimerize into dark-colored azo or azoxy species, or oxidize further into N-oxides[3]. The Solution: Do not use dark-colored batches directly in sensitive catalytic reactions. The material can often be rescued via recrystallization and free-basing (see Protocol A).
Q2: The LC-MS purity of my batch is reported as >98%, but my downstream Buchwald-Hartwig aminations are yielding wildly inconsistent results. Why? The Causality: LC-MS with UV detection often suffers from "invisible" impurities. The synthesis of this building block usually involves the reduction of a 5-nitro precursor using Palladium on Carbon (Pd/C) or Iron/HCl. Trace residual metals (often in the 50–500 ppm range) do not show up on standard LC-MS but will actively poison your downstream cross-coupling catalysts. Furthermore, variable amounts of hydrochloride salt from the workup can alter the effective molecular weight and quench the base (e.g., NaOtBu or Cs2CO3) used in your coupling step. The Solution: Perform an ICP-MS analysis for residual metals and an Ion Chromatography (IC) assay for chloride content. If metals are present, apply Protocol B.
Q3: The compound sometimes behaves as a sticky resin rather than a free-flowing powder. How do I correct this? The Causality: The N-methylacetamide group and the primary amine are excellent hydrogen-bond acceptors and donors, making the free base highly hygroscopic. A sticky resin indicates that the batch has absorbed atmospheric moisture, which will ruin moisture-sensitive downstream reactions (like reactions using acyl chlorides or Grignard reagents). The Solution: Lyophilize the batch or dry it in a vacuum oven at 45°C over P2O5 for 24 hours. Validate the dryness by checking for the disappearance of the broad water peak (~1.56 ppm in CDCl3) via 1H-NMR.
Part 2: Quantitative Impurity Profiling
To standardize your internal Quality Control (QC), compare your batch analytics against the typical variance data outlined below.
| Impurity Type | Analytical Detection Method | Typical Lot Variance | Downstream Experimental Impact |
| Azo/Azoxy Dimers | UV-Vis (Absorbance at 400-500 nm) | 0.1% – 2.5% | Stoichiometric imbalance; dark coloration obscures visual reaction cues. |
| Pyridine N-Oxide | LC-MS (M+16); 1H-NMR (downfield shift) | 0.5% – 3.0% | Unreactive in standard electrophilic couplings; alters solubility. |
| Residual Pd / Fe | ICP-MS | 10 ppm – 500 ppm | Catalyzes premature oxidation; poisons downstream Pd/Ru/Ir catalysts. |
| Hydrochloride Salt | Ion Chromatography (IC); Elemental (Cl) | 0% – 15% | Alters effective MW; neutralizes basic reagents in cross-couplings. |
| Moisture (H2O) | Karl Fischer Titration; 1H-NMR | 0.5% – 5.0% | Hydrolyzes sensitive electrophiles; causes powder agglomeration. |
Part 3: Mechanistic and Workflow Visualizations
To better understand the degradation pathways and the logic behind our troubleshooting steps, review the following mechanistic diagrams.
Fig 1. Oxidative degradation pathway of the 5-aminopyridine moiety.
Fig 2. Decision tree for diagnosing and resolving batch variability.
Part 4: Standardized Experimental Protocols
These methodologies are designed as self-validating systems. By incorporating in-line checks (pH, visual cues, NMR), you ensure the protocol has succeeded before committing the material to expensive downstream steps.
Protocol A: Purification and Free-Basing of Degraded Lots
Purpose: To remove oxidized dimers, ensure a 1:0 free-base stoichiometry, and remove variable hydrochloride salts.
-
Dissolution: Suspend 10.0 g of the variable lot in 100 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water.
-
Acidic Extraction (Impurity Purge): Add 1M HCl dropwise until the aqueous layer reaches pH 2.0. Causality: The target aminopyridine will protonate and partition into the aqueous layer. Neutral oxidized impurities (like azoxy dimers) will remain in the organic layer.
-
Phase Separation: Discard the dark organic layer. Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of colored impurities.
-
Free-Basing: Cool the aqueous layer to 0°C in an ice bath. Slowly add 2M NaOH dropwise while stirring vigorously.
-
Self-Validation Check (pH): Continue adding NaOH until the aqueous layer reaches exactly pH 10.5. Validation: At pH >10, the aminopyridine is fully deprotonated, ensuring 100% free-base recovery.
-
Recovery Extraction: Extract the milky aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). The target compound will partition into the DCM.
-
Drying and Concentration: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Self-Validation Check (NMR): Run a 1H-NMR in DMSO-d6. The broad NH2 singlet should integrate perfectly to 2.0 protons relative to the pyridine aromatic protons, confirming the absence of protonated salt species.
Protocol B: Trace Metal Scavenging
Purpose: To remove residual Palladium or Iron that causes lot-to-lot catalytic poisoning.
-
Solubilization: Dissolve 5.0 g of the compound in 50 mL of a 10% Methanol/DCM mixture.
-
Scavenger Addition: Add 1.0 g of a silica-based metal scavenger (e.g., SiliaMetS® Thiol or equivalent). Causality: The thiol groups have a vastly higher affinity for soft transition metals (like Pd) than the aminopyridine nitrogen atoms.
-
Incubation: Stir the suspension at 40°C for 4 hours.
-
Filtration & Visual Validation: Filter the mixture through a pad of Celite. Validation: The filtrate should be completely clear and devoid of the faint grey/black tint characteristic of colloidal palladium.
-
Concentration: Evaporate the solvent to yield the metal-free building block.
References
-
Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494. URL:[Link]
-
Capperucci, A., & Tanini, D. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 77-97. URL:[Link]
Sources
Validation & Comparative
Structure-Activity Relationship (SAR) Guide: N-(5-aminopyridin-2-yl)-N-methylacetamide Analogs as Next-Generation FAAH Inhibitors
Executive Summary
In the pursuit of novel therapeutics for neuropathic pain, inflammation, and sleep disorders, Fatty Acid Amide Hydrolase (FAAH) has emerged as a premier target [1]. FAAH is the primary serine hydrolase responsible for the degradation of anandamide (AEA), an endogenous cannabinoid. While early FAAH inhibitors suffered from poor metabolic stability or off-target liabilities, the integration of specific chemical building blocks has revolutionized scaffold design.
This guide provides an in-depth comparative analysis of the N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS 92808-22-5) [2] building block. We will dissect the causality behind its structural advantages, compare its performance against alternative inhibitor classes, and outline self-validating experimental protocols required for rigorous SAR validation.
Mechanistic Grounding: The Endocannabinoid System & FAAH
FAAH regulates the endocannabinoid system by hydrolyzing signaling lipids at their sites of action. Inhibiting FAAH prevents the breakdown of AEA, leading to localized accumulation that activates CB1 and CB2 receptors, producing analgesia without the psychoactive side effects associated with direct CB1 agonists [3].
Fig 1: Mechanism of FAAH inhibition by aminopyridine analogs leading to CB receptor activation.
Structural Rationale: Why N-(5-aminopyridin-2-yl)-N-methylacetamide?
The design of highly selective FAAH inhibitors requires a warhead to engage the catalytic Ser241 and a tailored "tail group" to occupy the enzyme's narrow, water-lined cytosolic port. The N-(5-aminopyridin-2-yl)-N-methylacetamide scaffold serves as an optimal tail group and synthetic anchor [4].
Causality Behind the Chemical Design:
-
The C5-Primary Amine (Synthetic Handle): Provides a highly reactive nucleophile for the installation of urea, carbamate, or amide warheads, allowing rapid library generation.
-
Pyridine Core vs. Phenyl Ring (Metabolic Shielding): Traditional phenyl rings are highly susceptible to aromatic hydroxylation by hepatic Cytochrome P450 (CYP) enzymes. Substituting a carbon for a nitrogen to form a pyridine ring withdraws electron density, drastically reducing susceptibility to CYP-mediated oxidation and extending the compound's in vivo half-life [5]. Furthermore, the pyridine nitrogen acts as a critical hydrogen-bond acceptor for active-site water molecules, driving selectivity over related enzymes like Monoacylglycerol Lipase (MAGL).
-
N-Methylation of the Acetamide (Desolvation Penalty Reduction): Secondary amides (-NH-CO-CH3) act as hydrogen bond donors. Burying a hydrogen bond donor in a lipophilic protein pocket without a corresponding acceptor incurs a massive thermodynamic desolvation penalty. By methylating the nitrogen (-N(CH3)-CO-CH3), the donor is eliminated, improving the free energy of binding (ΔG). Additionally, the methyl group restricts the conformational flexibility of the acetamide, pre-organizing the molecule into its bioactive conformation [1].
Comparative SAR Analysis
To objectively evaluate the performance of aminopyridine-acetamide analogs, we must benchmark them against other established FAAH inhibitor classes: O-aryl carbamates (e.g., URB597) and α-ketoheterocycles (e.g., OL-135) [3].
Table 1: Comparative Pharmacological Profile of FAAH Inhibitor Scaffolds
| Inhibitor Class | Representative Scaffold | Mechanism of Action | FAAH IC₅₀ | MAGL Selectivity | Metabolic Stability | Key Liability / Limitation |
| Aminopyridine Ureas/Amides | Derived from CAS 92808-22-5 | Irreversible (Covalent) or Tight-binding | < 10 nM | > 1000x | High | Requires careful tuning of the warhead to avoid broad reactivity. |
| O-Aryl Carbamates | URB597 | Irreversible (Covalent) | ~ 5 nM | > 100x | Moderate | Potential off-target carbamylation of other serine hydrolases. |
| α-Ketoheterocycles | OL-135 | Reversible (Transition-state) | ~ 2 nM | > 100x | Low to Moderate | Susceptible to rapid in vivo clearance and ketone reduction. |
| Aryloxyacetamides | Compound 4i | Reversible (Competitive) | ~ 350 nM | > 50x | Moderate | Lower absolute potency requiring higher dosing regimens. |
Data synthesized from foundational FAAH inhibitor profiling studies [1], [5].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, SAR data must be generated using self-validating experimental workflows. A protocol is only self-validating if it contains internal controls that immediately flag assay interference or false positives.
Fig 2: Self-validating experimental workflow for evaluating FAAH inhibitor SAR and efficacy.
Protocol A: High-Throughput In Vitro FAAH Inhibition Assay
Causality: Primary screening uses a fluorogenic substrate for rapid kinetic reads. However, fluorogenic substrates can yield false positives if the compound is a fluorescent quencher. Therefore, the system self-validates by requiring orthogonal LC-MS/MS confirmation using the native substrate.
-
Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (125 mM Tris, 1 mM EDTA, 0.2% glycerol, 0.02% Triton X-100, pH 9.0).
-
Compound Incubation: Pre-incubate FAAH with N-(5-aminopyridin-2-yl)-N-methylacetamide analogs (ranging from 0.01 nM to 10 µM) for 30 minutes at 37°C. (Causality: This pre-incubation allows slow, tight-binding or covalent inhibitors to reach thermodynamic equilibrium).
-
Primary Screen (Fluorescence): Add AMC-arachidonoyl amide substrate. Monitor fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes to calculate apparent IC₅₀.
-
Orthogonal Validation (LC-MS/MS): For all hits (IC₅₀ < 100 nM), repeat the assay using native Anandamide (AEA) at its Kₘ concentration. Quench the reaction with cold acetonitrile containing an internal standard (AEA-d4). Quantify remaining AEA via LC-MS/MS. If the LC-MS/MS IC₅₀ deviates significantly from the fluorescence IC₅₀, flag the compound as an assay artifact.
Protocol B: In Vivo Target Engagement (Brain AEA Quantification)
Causality: Measuring plasma concentration of an inhibitor only proves systemic exposure, not blood-brain barrier (BBB) penetration. This protocol self-validates target engagement by measuring both the drug concentration and the endogenous substrate (AEA) accumulation in the brain.
-
Administration: Dose wild-type C57BL/6 mice with the lead analog (e.g., 3 mg/kg p.o.).
-
Tissue Collection: At Tₘₐₓ (typically 2 hours post-dose), sacrifice the animals and immediately freeze the brain tissue in liquid nitrogen. (Causality: Rapid freezing prevents ex vivo degradation of AEA by residual, uninhibited FAAH).
-
Extraction: Homogenize the brain tissue in 2:1:1 chloroform/methanol/Tris buffer containing AEA-d4 (internal standard).
-
Analysis: Quantify AEA levels via LC-MS/MS.
-
Validation Check: A >3-fold increase in brain AEA compared to vehicle controls, coupled with detectable inhibitor concentrations in the homogenate, confirms successful central target engagement.
-
References
-
Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
-
Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics Source: Journal of Medicinal Chemistry URL:[Link]
- Amide Compound (FAAH Inhibitors)
-
N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 92808-22-5 | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride - CAS号 887624-97-7 - 摩熵化学 [molaid.com]
- 5. N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Target Deconvolution and Validation of Novel Bioactive Compounds: A Case Study with N-(5-aminopyridin-2-yl)-N-methylacetamide
Introduction
The journey of a promising bioactive small molecule from a screening hit to a validated therapeutic candidate is contingent on a critical, often arduous, process: identifying and validating its molecular target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complex landscape of target deconvolution for a novel chemical entity, using the hypothetical compound "N-(5-aminopyridin-2-yl)-N-methylacetamide" (designated as Cpd-X ) as a practical case study.
Since Cpd-X is a novel entity without a predefined target, this guide eschews a rigid template. Instead, it presents a logical, multi-phased workflow that mirrors a real-world research campaign. We will progress from generating initial hypotheses about the target to confirming its direct engagement in a cellular context, and finally, to validating its functional role in the compound's observed biological effects. Each step is underpinned by scientific rationale, comparative data, and detailed protocols, ensuring a self-validating and robust approach to this pivotal stage of drug discovery.
Phase 1: Target Identification – Casting a Wide Net
The initial challenge is to move from a compound with an interesting phenotype to a list of credible candidate targets. A multi-pronged approach combining computational, biochemical, and cellular methods is most effective.[1][2]
1.1. In Silico Profiling: A Glimpse into Potential Interactions
Computational methods offer a rapid and cost-effective first pass at identifying potential targets based on the chemical structure of Cpd-X.[3] Techniques like molecular docking and pharmacophore modeling can screen Cpd-X against vast libraries of protein structures, predicting potential binding interactions.
-
Rationale: The pyridine and acetamide moieties in Cpd-X are common scaffolds in kinase inhibitors. Therefore, initial in silico screens should prioritize the human kinome. This proactive screening is crucial for identifying potential off-target effects early in the drug development process.[4][5]
1.2. Affinity-Based Proteomics: Fishing for a Target
Direct biochemical methods aim to physically isolate the protein(s) that bind to Cpd-X.[1] Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful, unbiased technique for this purpose.[6][7]
-
Causality: This method relies on synthesizing a version of Cpd-X that is "tagged" (e.g., with biotin) and immobilized on a solid support (e.g., beads).[1][6] When a cell lysate is passed over these beads, proteins that bind to Cpd-X are captured and can be identified by mass spectrometry.[6][8] The key is to design the tagged molecule carefully so the tag does not interfere with the compound's natural binding site.
Phase 2: Target Engagement – Confirming a Direct Hit
Once a list of candidate targets is generated, the next critical step is to confirm direct physical interaction. This phase moves from hypothesis to direct evidence of binding, both in a purified system and within the complex environment of a living cell.
2.1. Biophysical Validation: Quantifying the Interaction
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics.[9][10][11]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[9][12] This allows for real-time measurement of association and dissociation rates, from which the binding affinity (KD) can be calculated.[9][13]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[10][14][15] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[15][16]
Comparison of Biophysical Techniques:
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Affinity (KD), Kinetics (ka, kd) | High sensitivity, real-time data, less sample consumption | Immobilization can affect protein conformation |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution measurement, provides thermodynamic data | Requires larger amounts of pure protein, lower throughput |
2.2. Cellular Thermal Shift Assay (CETSA): Proving Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA) is a groundbreaking method for verifying that a compound binds to its target within the physiological context of a cell.[17] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced unfolding and aggregation.[17][18][19]
-
Expertise & Trustworthiness: A positive CETSA result provides strong evidence of target engagement in a more biologically relevant setting than purified protein assays. It accounts for factors like cell permeability and the presence of co-factors or complex partners, making the data highly valuable for predicting in vivo efficacy.[19]
Phase 3: Target Validation – Linking Engagement to Function
The final and most definitive phase is to demonstrate that the interaction between Cpd-X and the identified target is directly responsible for the compound's biological effect. Genetic methods are the gold standard for this purpose.[20][21]
3.1. CRISPR-Cas9 Mediated Gene Knockout: The Gold Standard
CRISPR-Cas9 technology allows for the precise and permanent knockout of the gene encoding the candidate target protein.[20][21][22] This is a powerful validation tool because it directly tests the necessity of the target for the compound's activity.[23][24]
-
The Litmus Test: If Cpd-X elicits a specific cellular phenotype (e.g., decreased cell viability) in wild-type cells, but this effect is lost in cells where the target gene has been knocked out, it provides unequivocal evidence that the compound acts through that target. This approach was famously used to de-validate the cancer target MTH1, saving significant resources.[21]
3.2. Comparison with Known Ligands
A complementary approach is to compare the cellular effects of Cpd-X with those of well-characterized, selective inhibitors of the candidate target.[25][26] If Cpd-X produces a similar phenotypic signature and affects the same downstream signaling pathways, it strengthens the target hypothesis.
Summary of Target Validation Methodologies:
| Methodology | Principle | Key Question Answered | Advantages | Limitations |
| Affinity Chromatography | Physical pull-down of binding partners. | What proteins does Cpd-X bind to? | Unbiased, identifies novel targets. | Can have false positives (non-specific binders). |
| SPR / ITC | Biophysical measurement of direct binding. | Does Cpd-X bind directly to the candidate? What is the affinity? | Quantitative, precise. | Requires purified protein, in vitro artifact risk. |
| CETSA | Ligand-induced thermal stabilization of the target. | Does Cpd-X engage the target in a live cell? | Physiologically relevant, confirms cell penetration. | Not all binding events cause a thermal shift. |
| CRISPR Knockout | Genetic removal of the target protein. | Is the target required for Cpd-X's activity? | Gold standard for functional validation. | Can be time-consuming, potential off-target edits. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Cpd-X or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize the samples to the same total protein concentration.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for the candidate target protein.
-
Data Analysis: Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized intensity versus temperature to generate the melting curves. A rightward shift in the curve for Cpd-X treated samples indicates target stabilization.
Protocol 2: CRISPR-Cas9 Knockout and Phenotypic Assay
-
gRNA Design and Cloning: Design two or more single guide RNAs (sgRNAs) targeting early exons of the gene for the candidate target protein. Clone these into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cell line with the lentivirus and select for transduced cells (e.g., with puromycin).
-
Validation of Knockout: Expand the selected cell pools. Validate the knockout of the target protein by Western blot and/or Sanger sequencing of the targeted genomic locus.
-
Phenotypic Assay: Plate the wild-type and knockout cell lines at the same density. Treat with a dose-response of Cpd-X for a duration relevant to the phenotype (e.g., 72 hours for a viability assay).
-
Data Acquisition: Measure the phenotype. For example, for cell viability, use a reagent like CellTiter-Glo.
-
Data Analysis: Plot the percent viability versus Cpd-X concentration for both wild-type and knockout cell lines. A significant rightward shift in the EC50 value for the knockout line compared to the wild-type line validates that the target is necessary for the compound's effect.
Conclusion
The process of validating the target for a novel compound like "N-(5-aminopyridin-2-yl)-N-methylacetamide" is a systematic, evidence-based endeavor. It requires the integration of computational, biochemical, biophysical, and genetic approaches to build an irrefutable case. By following the logical workflow presented in this guide—from broad-based hypothesis generation to specific, in-cellulo target engagement and finally to definitive functional validation—researchers can significantly increase their confidence that they have identified the correct molecular target. This foundational knowledge is paramount for the successful translation of a promising compound into a rationally designed therapeutic agent.
References
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
- Explore the role of CRISPR gene editing in target valid
- Target Valid
- CRISPR-Validated Target Druggability for Small Molecule Drugs.
- A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. Benchchem.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Isothermal titration calorimetry and thermal shift assay in drug design.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Isothermal titration calorimetry in drug discovery. PubMed.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- The impact of CRISPR-Cas9 on target identification and valid
- (PDF) Target Identification Approaches in Drug Discovery.
- Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- A beginner's guide to surface plasmon resonance. SciSpace.
- Identifying novel drug targets with comput
- Application Note: Target Identification of Martynoside Using Affinity Chrom
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. Benchchem.
- (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
- Current and emerging target identification methods for novel antimalarials. ScienceDirect.
- Current and emerging target identification methods for novel antimalarials. Malaria World.
- Cellular thermal shift assay. Wikipedia.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
- CETSA. CETSA.
- Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
- Identification and characterization of molecular targets of natural products by mass spectrometry.
- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed.
- Affinity Selection-Mass Spectrometry Analysis Service. Mtoz Biolabs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. pelagobio.com [pelagobio.com]
- 18. annualreviews.org [annualreviews.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. selectscience.net [selectscience.net]
- 21. biocompare.com [biocompare.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of N-(5-aminopyridin-2-yl)-N-methylacetamide as a Research Tool Compound in Fragment-Based Drug Discovery (FBDD)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), identifying the right starting scaffold is the most critical determinant of a program's success. N-(5-aminopyridin-2-yl)-N-methylacetamide (N5-AMA, CAS 92808-22-5) has emerged as a highly privileged fragment tool compound, particularly in the development of inhibitors targeting lipid metabolism and the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH) and Diacylglycerol Acyltransferase (DGAT) .
As a Senior Application Scientist, I have structured this guide to objectively compare N5-AMA against alternative fragment scaffolds, detailing the structural logic, quantitative performance metrics, and the self-validating experimental protocols required to utilize this compound effectively in your screening workflows.
Rationale & Structural Logic: Why N5-AMA?
When screening low-molecular-weight libraries (typically <300 Da), researchers often default to simple anilines or primary amides. However, these standard fragments frequently suffer from poor metabolic stability and promiscuous binding. N5-AMA solves these issues through two critical structural features:
-
The Aminopyridine Core: Provides a highly directional hydrogen-bond donor/acceptor pair. This is essential for anchoring the fragment into the hinge regions of kinases or the catalytic triads of hydrolases (like FAAH).
-
The N-methylacetamide Moiety: Unlike primary amines, the tertiary amide (N-methylated) restricts the rotameric conformation of the fragment, reducing the entropic penalty upon binding. Furthermore, it completely blocks N-acetylation—a major metabolic liability in human liver microsomes (HLMs)—ensuring the fragment remains stable during in vitro and in vivo validation.
Mechanistic Logic & Workflow
Below is the standard FBDD workflow for validating N5-AMA, demonstrating how it is progressed from a weak-affinity fragment into a potent lead compound for metabolic targets.
FBDD workflow for validating N5-AMA against FAAH and DGAT targets.
Comparative Performance Data
To objectively evaluate N5-AMA, we must compare its physicochemical and pharmacokinetic properties against standard alternative fragments: 5-aminopyridine-2-carboxamide (a standard H-bond donor scaffold) and p-Phenylenediamine (a basic aniline scaffold).
As shown in the table below, N5-AMA maintains excellent Ligand Efficiency (LE) while drastically outperforming alternatives in metabolic stability.
| Fragment Scaffold | MW (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | Metabolic Stability (HLM T1/2) | Ligand Efficiency (LE)* |
| N5-AMA (CAS 92808-22-5) | 165.19 | 0.8 | 1 | 3 | >120 min | ~0.35 kcal/mol/HA |
| 5-aminopyridine-2-carboxamide | 137.14 | -0.2 | 3 | 3 | 45 min | ~0.32 kcal/mol/HA |
| p-Phenylenediamine | 108.14 | 0.3 | 4 | 0 | <15 min | ~0.28 kcal/mol/HA |
*Ligand Efficiency (LE) is calculated based on average binding affinities ( KD ) observed in SPR against representative hydrolase targets. An LE > 0.30 is considered highly tractable for hit-to-lead optimization .
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls and explain the causality behind each methodological choice.
Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics
Purpose: To quantify the weak, transient binding affinity (typically high µM to mM) characteristic of FBDD tool compounds. Why SPR? Fragments lack the size to utilize fluorescent tags without severely altering their binding properties. SPR provides label-free, real-time kinetic data.
-
Sensor Chip Immobilization: Immobilize the target protein (e.g., FAAH) via standard amine coupling on a CM5 sensor chip to a density of 3000-5000 RU.
-
Causality: Amine coupling provides a stable, covalent attachment necessary to withstand the high flow rates and multiple injection cycles required in fragment screening.
-
-
Solvent Correction Calibration (Critical Step): Prepare a DMSO calibration curve ranging from 3% to 7% DMSO.
-
Causality: Fragments like N5-AMA require higher DMSO concentrations (typically 5%) for solubility. Because SPR is highly sensitive to bulk refractive index changes caused by DMSO, this calibration curve is mandatory to subtract background noise and prevent false positives.
-
-
Fragment Injection: Inject N5-AMA at concentrations ranging from 10 µM to 2 mM at a flow rate of 30 µL/min.
-
Causality: High concentration injections are required to achieve measurable steady-state binding responses ( Req ) for low-affinity fragments.
-
-
Self-Validation (Controls): Inject a known reference inhibitor (positive control) and a structurally similar but inactive fragment (negative control) at the start and end of the run.
-
Causality: This ensures the immobilized protein retains its active conformation throughout the experiment and rules out non-specific binding to the dextran matrix.
-
Protocol B: X-Ray Crystallography Pose Validation
Purpose: To determine the exact binding pose of N5-AMA for structure-guided fragment growing.
-
Protein Crystallization: Grow apo-crystals of the target protein using vapor diffusion methods.
-
Causality: Soaking apo-crystals is generally preferred over co-crystallization for fragments. It allows for higher throughput and avoids fragment-induced disruption of the crystal lattice.
-
-
Fragment Soaking: Soak the apo-crystals in a mother liquor containing 20-50 mM N5-AMA and 5-10% DMSO for 1 to 24 hours.
-
Causality: The high concentration drives the low-affinity fragment into the binding pocket via mass action, while the short time frame minimizes crystal degradation from the high solvent content.
-
-
Data Collection & Refinement: Flash-freeze the crystals and collect diffraction data at cryogenic temperatures (100 K).
-
Causality: Cryo-cooling reduces radiation damage from the high-intensity synchrotron beam, which is critical for preserving the weak, partial-occupancy electron density of the bound fragment.
-
Mechanistic Target Pathways
Once validated and optimized, leads derived from the N5-AMA scaffold have shown profound efficacy in dual metabolic pathways. By acting as a core pharmacophore, it enables the inhibition of FAAH (preventing the degradation of the endocannabinoid Anandamide) and DGAT (blocking triglyceride synthesis).
Dual-pathway mechanistic logic for N5-AMA derived leads in FAAH and DGAT inhibition.
References
- Title: Amide Compound (FAAH Inhibitor and Therapeutic Agent)
- Source: United States Patent Application US20070123504A1 (F. Hoffmann-La Roche AG)
-
Title: Fragment-Based Lead Discovery (FBLD / FBDD) Principles Source: Wikipedia (Verified Scientific Consensus on FBDD Parameters and Ligand Efficiency) URL: [Link]
Safety Operating Guide
N-(5-aminopyridin-2-yl)-N-methylacetamide proper disposal procedures
Executive Overview For researchers and drug development professionals, the synthesis and utilization of specialized chemical intermediates like N-(5-aminopyridin-2-yl)-N-methylacetamide (CAS: 92808-22-5) present unique operational challenges. Due to the core aminopyridine scaffold, this compound carries severe acute neurotoxicity risks and profound environmental hazards. This guide provides a self-validating, step-by-step operational protocol for its safe handling, containment, and disposal, strictly adhering to EPA Resource Conservation and Recovery Act (RCRA) frameworks.
Pharmacotoxicology & Environmental Fate
To safely manage a chemical, one must first understand the mechanistic basis of its hazards. Aminopyridines and their derivatives are potent 1[1]. By inhibiting potassium ion current during the cellular repolarization phase, they prolong neuronal action potentials and trigger excessive calcium influx. This leads to massive neurotransmitter release at neuromuscular junctions, which can manifest clinically as diaphoresis, delirium, choreoathetosis, and severe seizures[1].
Because these compounds are2[2], dermal exposure during waste consolidation is a critical operational vulnerability. Furthermore, aminopyridines are highly toxic to aquatic life and resist rapid environmental degradation, strictly prohibiting any form of drain disposal[2][3].
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification |
| Chemical Name | N-(5-aminopyridin-2-yl)-N-methylacetamide |
| CAS Number | 92808-22-5 |
| Molecular Weight | 165.19 g/mol |
| Primary Toxicity Mechanism | Voltage-gated potassium (Kv) channel blockade[1] |
| EPA Waste Classification | Highly Hazardous / Characteristic Toxic Waste[4] |
| Chemical Incompatibilities | Strong oxidizing agents, acids, acid chlorides[3] |
Regulatory Framework & Waste Classification
While the parent compound 4-aminopyridine is a strictly regulated4[4], substituted derivatives like N-(5-aminopyridin-2-yl)-N-methylacetamide must be managed with equivalent rigor under your institution's "Highly Hazardous Substance" protocols. Under the5 for academic and research laboratories, this waste must be accumulated at or near the point of generation and removed within a maximum of six months[5].
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation & Containment
-
Container Selection: Use chemically compatible, leak-proof High-Density Polyethylene (HDPE) containers[3].
-
Causality: HDPE prevents the leaching of organic solvents that are frequently co-mingled with aminopyridine derivatives during synthesis, whereas standard plastics may degrade and breach containment.
-
-
Secondary Containment: Place all primary waste containers inside a secondary containment tray[5].
-
Causality: This provides a physical barrier against catastrophic primary container failure, mitigating the risk of widespread benchtop contamination.
-
-
Labeling: Affix a standardized RCRA Hazardous Waste label. The label must explicitly state "Hazardous Waste," the full chemical name, and the primary hazards ("Toxic," "Irritant")[3].
Phase 2: Active Handling & Consolidation
-
Engineering Controls: Perform all waste consolidation inside a certified chemical fume hood.
-
Causality: Aminopyridine powders can easily aerosolize. Inhalation of microscopic particulates allows the toxin to rapidly bypass the blood-brain barrier, inducing systemic neurotoxicity.
-
-
Solid vs. Liquid Separation:
-
Liquid Waste: Slowly decant liquid reaction mixtures into the designated HDPE container. Do not fill past 80% capacity to allow for vapor expansion.
-
Solid Waste: All contaminated consumables (pipette tips, Kimwipes, weighing paper, and empty primary reagent bottles) must be treated as hazardous waste. 3[3].
-
Causality: Transparent bags allow Environmental Health and Safety (EHS) personnel to visually verify the contents without breaking the containment seal, preventing accidental exposure to trapped toxic dust.
-
Phase 3: Spill Management & Chemical Decontamination
-
Containment & Absorption: Do not use combustible materials (like standard paper towels) for the initial sweep. Absorb liquid spills with an inert material such as vermiculite or sand[3].
-
Chemical Decontamination: Clean the spill perimeter with a dilute solution of acetic acid (5%), followed by a water rinse[3].
-
Causality: Aminopyridines are basic amines. Dilute acetic acid protonates the free base, converting it into a highly water-soluble, non-volatile acetate salt. This prevents secondary inhalation exposure and ensures complete removal from the surface.
-
-
System Validation: Verify the pH of the final wipedown surface using pH indicator paper to ensure neutrality, confirming no residual basic amine remains.
Phase 4: Final EHS Transfer & Destruction
-
EHS Transfer: Submit a chemical waste collection request to your EHS department before the 6-month Subpart K limit is reached[3][5].
-
Destruction Method: The waste must be transferred to a licensed hazardous waste facility for high-temperature incineration[3].
-
Causality: Incineration of nitrogen-containing organics requires specialized facilities equipped with nitrogen oxide (NOx) scrubbers. Standard incineration without scrubbers would release highly toxic NOx gases into the atmosphere.
-
Operational Workflow Visualization
Figure 1: End-to-end operational workflow for the segregation and disposal of aminopyridine waste.
References
-
U.S. Environmental Protection Agency (EPA). Aminopyridines - Toxicity and Environmental Fate. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Available at: [Link]
-
Minnesota Pollution Control Agency. P-list and F-list of acute hazardous wastes. Available at:[Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
